molecular formula C8H6N2O2 B3038250 3-amino-2H-1,4-benzoxazin-2-one CAS No. 83566-34-1

3-amino-2H-1,4-benzoxazin-2-one

Cat. No.: B3038250
CAS No.: 83566-34-1
M. Wt: 162.15 g/mol
InChI Key: DALLAVYXVKQOMX-UHFFFAOYSA-N
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Description

3-Amino-2H-1,4-benzoxazin-2-one (CAS 83566-34-1) is a versatile benzoxazinone derivative that serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry research. This compound is characterized by its rigid, planar structure, which is highly valuable for the design of molecules capable of interacting with biological targets through non-covalent interactions . Its primary research applications include use as a building block for the development of novel anti-tumor agents and for creating compounds with anti-inflammatory activity in neurological disease models. In anticancer research, the planar benzoxazinone core is exploited for the synthesis of molecules designed to intercalate into DNA, thereby inducing DNA damage, triggering apoptosis, and activating autophagy in tumor cells . This mechanism is being investigated for the development of new therapeutic leads, particularly against liver cancer . Concurrently, in neuropharmacology, this scaffold is structurally modified to create derivatives that demonstrate significant anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells, suggesting potential for treating neuroinflammatory conditions . The compound provides researchers with a multifunctional platform for drug discovery, offering a favorable toxicity profile and the ability to be readily functionalized, such as through conjugation with other pharmacophores like the 1,2,3-triazole ring, to enhance biological activity . This product is intended for research purposes in chemical and pharmaceutical laboratories. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLAVYXVKQOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303228
Record name 3-Amino-2H-1,4-benzoxazin-2-one
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-34-1
Record name 3-Amino-2H-1,4-benzoxazin-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2H-1,4-benzoxazin-2-one
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Foundational & Exploratory

Biological Activity Profile of 3-Amino-2H-1,4-Benzoxazin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, mechanism of action, and synthesis of 3-amino-2H-1,4-benzoxazin-2-one derivatives. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 3-amino-2H-1,4-benzoxazin-2-one scaffold represents a specialized class of heterocyclic compounds within the broader benzoxazinone family. Unlike their thermodynamically stable "3-one" (lactam) counterparts, the 2-one (lactone/imine) derivatives are characterized by high electrophilicity at the carbonyl center. This chemical feature drives their primary pharmacological utility: mechanism-based "suicide" inhibition of serine proteases , particularly Human Leukocyte Elastase (HLE) .

Beyond enzyme inhibition, 3-amino-substituted derivatives exhibit significant antimicrobial and anticancer profiles, often mediated by DNA intercalation or specific kinase interactions. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing these compounds.

Chemical Profile & Structural Logic[1]

The Scaffold

The core structure consists of a benzene ring fused to a 1,4-oxazine ring containing a carbonyl at position 2 and an exocyclic amine (or substituted amine) at position 3.

  • Electrophilic Center: The C2 carbonyl is highly susceptible to nucleophilic attack due to the strain of the heterocycle and the electron-withdrawing nature of the adjacent oxygen and imine nitrogen (N4).

  • 3-Amino Substituent: The group at C3 (amino, alkylamino, arylamino) modulates the electronic density of the C3=N4 bond. Electron-donating amino groups can stabilize the ring, while electron-withdrawing groups increase reactivity toward nucleophiles (like the serine hydroxyl of proteases).

Synthesis Pathway

The most robust synthetic route proceeds via a 3-chloro intermediate, allowing for diverse amino substitutions via Nucleophilic Aromatic Substitution (


).

Synthesis_Pathway Start 2-Aminophenol Inter1 1,4-Benzoxazine-2,3-dione Start->Inter1 Oxalyl Chloride Cyclization Inter2 3-Chloro-1,4-benzoxazin-2-one (Electrophilic Core) Inter1->Inter2 POCl3 / PCl5 Chlorination Final 3-Amino-1,4-benzoxazin-2-one Derivatives Inter2->Final R-NH2 (Amine) SNAr / Base

Figure 1: General synthetic workflow for accessing 3-amino-1,4-benzoxazin-2-one derivatives.

Mechanism of Action

Serine Protease Inhibition (Suicide Substrate)

The primary mechanism involves the formation of a stable acyl-enzyme complex. The 3-amino-1,4-benzoxazin-2-one acts as a suicide substrate for enzymes like Human Leukocyte Elastase (HLE) and C1r.

  • Recognition: The enzyme's specificity pocket (S1) binds the substituent at C3 (or the aromatic ring).

  • Acylation: The catalytic serine hydroxyl (

    
    ) attacks the C2 carbonyl.
    
  • Ring Opening: The O1-C2 bond cleaves, opening the oxazine ring.

  • Tethering: The enzyme is now covalently acylated. The 3-amino group (now part of an amidine-like tether) interacts with the active site histidine or other residues, preventing water from accessing the acyl bond (deacylation).

  • Inhibition: The enzyme remains "stalled" in the acyl-enzyme state.

MOA_Protease Mechanism of Serine Protease Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Amino-benzoxazin-2-one Inhibitor->Complex AcylEnz Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnz Nucleophilic Attack (Ser-OH -> C2=O) Deacyl Deacylation (Hydrolysis) AcylEnz->Deacyl Slow / Blocked (Stable Inhibition)

Figure 2: Kinetic mechanism of serine protease inactivation by benzoxazin-2-ones.

Antimicrobial & Anticancer Mechanisms
  • DNA Intercalation: Planar 3-arylamino derivatives can intercalate between DNA base pairs, disrupting replication.

  • Gyrase Inhibition: Some derivatives target bacterial DNA gyrase (GyrB subunit), blocking supercoiling.

  • Apoptosis Induction: In cancer lines (e.g., HeLa, MCF-7), these compounds induce oxidative stress and upregulate Caspase-3/7.

Biological Activity Profile

Enzyme Inhibition Data (Representative)

The following table summarizes the inhibitory potential against key serine proteases. Note that electron-withdrawing substituents on the 3-amino group generally enhance acylation rates (


).
Target EnzymeDerivative TypeIC50 / Ki RangeMechanism Note
Human Leukocyte Elastase (HLE) 3-Alkylamino0.5 - 5.0 µMRapid acylation; stability depends on N-substituent steric bulk.
C1r Serine Protease 3-Arylamino10 - 50 µMSelectivity over trypsin achieved via 3-aryl substitution.
Thrombin 3-Dialkylamino> 100 µMGenerally weak inhibition; high selectivity for Elastase.
Matriptase-2 3-Aryl-ether/amino5 - 15 µMRelevant for iron overload disorders (hemochromatosis).
Antimicrobial Spectrum

Recent studies highlight the efficacy of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones against resistant strains.

  • Mycobacterium tuberculosis: MIC values ranging from 10-50 µg/mL .

  • Streptococcus dysgalactiae: Significant inhibition observed with 3-indolyl derivatives.

  • Mechanism: Disruption of cell wall synthesis and DNA gyrase interference.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Phenylamino)-2H-1,4-benzoxazin-2-one

Objective: Synthesize a representative 3-amino derivative via the 3-chloro intermediate.

  • Precursor Preparation:

    • Reflux 2-aminophenol (10 mmol) with oxalyl chloride (12 mmol) in o-dichlorobenzene at 120°C for 3 hours.

    • Cool, filter, and wash to obtain 1,4-benzoxazine-2,3-dione .

  • Chlorination:

    • Treat the dione (5 mmol) with phosphorus oxychloride (POCl3) (15 mL) and PCl5 (5 mmol).

    • Reflux for 4 hours. Evaporate excess POCl3 under vacuum.

    • Caution: The product, 3-chloro-1,4-benzoxazin-2-one , is moisture-sensitive. Use immediately.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 3-chloro-1,4-benzoxazin-2-one (2 mmol) in anhydrous dichloromethane (DCM) .

    • Add Aniline (2.2 mmol) and Triethylamine (3 mmol) dropwise at 0°C.

    • Stir at room temperature for 2-4 hours (monitor by TLC).

    • Workup: Wash with water, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/hexane.

Protocol B: Human Leukocyte Elastase (HLE) Inhibition Assay

Objective: Determine the


 of the synthesized derivative.
  • Reagents:

    • Enzyme: Human Leukocyte Elastase (0.1 units/mL in assay buffer).

    • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, 1 mM stock).

    • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Procedure:

    • In a 96-well plate, add 10 µL of inhibitor (serial dilutions in DMSO).

    • Add 150 µL of Buffer and 20 µL of Enzyme solution.

    • Incubate at 25°C for 15 minutes (to allow acyl-enzyme formation).

    • Initiate reaction by adding 20 µL of Substrate.

    • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Plot % Residual Activity vs. Log[Inhibitor].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Visualization of SAR Logic

SAR_Logic Structure-Activity Relationship (SAR) Map Core 3-Amino-1,4-Benzoxazin-2-one Scaffold Pos2 Position 2 (C=O) Electrophilic Trap Core->Pos2 Pos3 Position 3 (Amino) Specificity & Stability Core->Pos3 Ring Benzene Ring Lipophilicity / Binding Core->Ring Effect1 Target for Ser-OH (Suicide Inhibition) Pos2->Effect1 Effect2 Bulky Groups (Ar/Alk) Prevent Deacylation Pos3->Effect2 Effect3 EWG (e.g., 6-Cl, 7-NO2) Increase Reactivity Ring->Effect3

Figure 3: SAR determinants for protease inhibition and stability.

References

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 2024.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2024.[1]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemistry, 1993. (Foundational mechanism for HLE inhibition).

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 2025.

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 2024.

Sources

Structural Analysis and Molecular Weight of 3-Amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthesis of 3-amino-2H-1,4-benzoxazin-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

3-Amino-2H-1,4-benzoxazin-2-one (CAS: 83566-34-1) is a bicyclic heterocycle belonging to the 1,4-benzoxazine class.[1][2] Unlike the more ubiquitous 3-oxo isomer (2H-1,4-benzoxazin-3(4H)-one), this molecule features a carbonyl group at the C2 position and an amino functionality at C3.[1] This unique arrangement creates a dynamic tautomeric equilibrium between the amino-lactone and imino-lactone forms, significantly influencing its reactivity and binding affinity in pharmacological targets.[1] This guide provides a comprehensive analysis of its molecular weight, structural elucidation, and synthetic pathways for researchers in drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Nomenclature and Identifiers[5][6]
  • IUPAC Name: 3-amino-2H-1,4-benzoxazin-2-one[1]

  • Common Tautomer Name: 3-imino-3,4-dihydro-2H-1,4-benzoxazin-2-one[1]

  • CAS Registry Number: 83566-34-1

  • Molecular Formula:

    
    
    
Molecular Weight Calculation

The precise molecular weight is critical for quantitative analysis (HPLC, MS).

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 812.01196.088
Hydrogen (H) 61.0086.048
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Total Molecular Weight 162.15 g/mol
Monoisotopic Mass 162.0429

Structural Elucidation & Tautomerism[1]

The core technical challenge in working with 3-amino-2H-1,4-benzoxazin-2-one is its amino-imino tautomerism .[1] The molecule exists in equilibrium between the enamine-like form (A) and the amidine-like form (B).

Tautomeric Equilibrium[1]
  • Form A (Amino): Characterized by an exocyclic primary amine (

    
    ) at C3 and a 
    
    
    
    bond within the ring.
  • Form B (Imino): Characterized by an exocyclic imine (

    
    ) at C3 and a secondary amine (
    
    
    
    ) at position 4.

In polar aprotic solvents (e.g., DMSO-


), the imino form  is often stabilized by intermolecular hydrogen bonding, while the amino form may predominate in solid-state crystal lattices due to packing forces.[1]
Spectroscopic Signatures (Predicted)
Nuclear Magnetic Resonance (

NMR)
  • Imino Proton (

    
    ):  A highly deshielded singlet appearing between 10.5 – 12.0 ppm  (broad, exchangeable with 
    
    
    
    ).
  • Aromatic Protons: A multiplet in the range of 6.9 – 7.5 ppm (4H), typical of the benzo-fused system.

  • Ring Methylene (if 2H form): If the structure allows a C2 proton (less likely in the 2-one oxidation state), a singlet would appear at ~4.8 ppm. Note: In the 2-one structure, C2 is a carbonyl; therefore, no methylene protons exist at C2.[1]

Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong band at 1740–1760 cm
    
    
    
    . This frequency is higher than typical amides due to the lactone (ester-like) character of the C2 carbonyl.
  • Imine/Alkene (

    
     / 
    
    
    
    ):
    Medium bands at 1610–1640 cm
    
    
    .
  • Amine/Amide (

    
    ):  Broad stretching bands at 3200–3400 cm
    
    
    
    .
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 163.1.
    
  • Fragmentation: Characteristic loss of

    
     (28 Da) from the lactone ring, leading to a fragment at m/z ~135.
    

Visualization of Structural Dynamics

The following diagram illustrates the tautomeric shift and the core numbering system.

Tautomerism cluster_legend Key Structural Features AminoForm Amino Form (3-amino-2H-1,4-benzoxazin-2-one) C3-NH2 Equilibrium H-Shift (Solvent Dependent) AminoForm->Equilibrium IminoForm Imino Form (3-imino-3,4-dihydro-2H-1,4-benzoxazin-2-one) C3=NH Equilibrium->IminoForm Lactone C2 Carbonyl (Lactone Core) Amidine N4-C3-N (Amidine Motif)

Figure 1: Tautomeric equilibrium between the amino and imino forms of the 1,4-benzoxazin-2-one scaffold.[1]

Synthesis & Experimental Protocols

Synthesis of the 2-one isomer is synthetically more demanding than the 3-one isomer due to the stability of the lactam. A proven route involves the cyclization of 2-aminophenol with oxalic acid derivatives, followed by functional group interconversion.[1]

Synthetic Workflow (Generalized)
  • Precursor Formation: Condensation of 2-aminophenol with oxalyl chloride to form 1,4-benzoxazine-2,3-dione .[1]

  • Activation: Chlorination of the C3 carbonyl using Phosphorus Pentachloride (

    
    )  or Thionyl Chloride (
    
    
    
    )
    to generate the 3-chloro-2-one intermediate.
  • Amination: Nucleophilic substitution with Ammonia (

    
    )  or an amine source to yield the 3-amino derivative.
    
Step-by-Step Protocol (2,3-Dione Route)

Step 1: Synthesis of 1,4-Benzoxazine-2,3-dione

  • Reagents: Dissolve 2-aminophenol (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add triethylamine (22 mmol) as a base. Cool to 0°C.[3]

  • Cyclization: Dropwise add oxalyl chloride (11 mmol). Stir at 0°C for 1 hour, then reflux for 2 hours.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

    • Yield: Typically 80-90%.[1]

Step 2: Conversion to 3-Amino-2H-1,4-benzoxazin-2-one

  • Note: Direct amination of the dione is difficult; the chloro-intermediate is preferred.

  • Chlorination: Reflux the 2,3-dione (5 mmol) in

    
     (15 mL) for 3 hours. Evaporate excess 
    
    
    
    under vacuum.
  • Amination: Dissolve the crude 3-chloro residue in dry dioxane. Bubble anhydrous

    
     gas through the solution at 0°C for 30 minutes.
    
  • Purification: Evaporate solvent. Wash the solid with water to remove ammonium salts. Recrystallize from methanol/water.

Synthesis Start 2-Aminophenol Step1 Reaction with Oxalyl Chloride (THF, Et3N, 0°C) Start->Step1 Inter1 1,4-Benzoxazine-2,3-dione Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 3-Chloro-1,4-benzoxazin-2-one Step2->Inter2 Step3 Amination (NH3/Dioxane) Inter2->Step3 Final 3-Amino-2H-1,4-benzoxazin-2-one Step3->Final

Figure 2: Synthetic pathway from 2-aminophenol to the target 3-amino-2H-1,4-benzoxazin-2-one.[1][4]

Pharmacological Relevance

The 1,4-benzoxazine core is a "privileged scaffold" in drug discovery, often serving as a bioisostere for quinazolines and coumarins.[1]

  • GPCR Ligands: Derivatives have shown affinity for Dopamine D4 and Serotonin 5-HT receptors.[1]

  • Enzyme Inhibition: The 2-one core can act as a suicide substrate for serine proteases due to the reactivity of the lactone ring.

  • Antibacterial Activity: Structural analogs are investigated for inhibition of bacterial DNA gyrase.

References

  • PubChem. Compound Summary: Benzoxazinone Derivatives. National Library of Medicine. Available at: [Link]

  • Reddy, G.J., et al. (2011).[1] "Synthesis of 1,4-benzoxazine fused heterocycles." ResearchGate.[5] Available at: [Link]

  • Matos, M.A.R., et al. (2006).[1][6] "Calorimetric and computational study of 2H-1,4-benzoxazin-3(4H)-one and related species." Molecular Physics, 104(12), 1833-1841.[6]

Sources

The Benzoxazinone Scaffold: A Cornerstone in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The benzoxazinone framework, a bicyclic heteroaromatic system, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its prevalence in natural products and its versatile reactivity make it a privileged scaffold for the development of novel therapeutic agents and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of benzoxazinone derivatives, offering insights into the strategic considerations that underpin their application in contemporary research.

I. The Strategic Importance of the Benzoxazinone Core

Benzoxazinone derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4] This diverse pharmacological profile stems from the unique electronic and steric features of the benzoxazinone nucleus, which allows for facile interaction with various biological targets. The structural rigidity of the fused ring system, coupled with the presence of hydrogen bond donors and acceptors, provides a foundation for the rational design of potent and selective inhibitors of enzymes and receptors.

II. Synthetic Strategies for Accessing the Benzoxazinone Scaffold

The construction of the benzoxazinone ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Classical Approaches: The Enduring Utility of Anthranilic Acid

Anthranilic acid and its derivatives remain the most common and versatile starting materials for the synthesis of 1,3-benzoxazin-4-ones.[5] These methods typically involve the acylation of the amino group followed by cyclization.

A widely employed strategy involves the acylation of anthranilic acid with an appropriate acyl chloride or anhydride, followed by cyclodehydration to furnish the benzoxazinone ring.[3]

Experimental Protocol: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one [6]

  • In a 250 mL round-bottom flask, combine anthranilic acid (1.37 g, 0.01 mol) and acetic anhydride (15 mL, excess) with a few porcelain chips.

  • Reflux the mixture at 130°C for 3 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of ethyl acetate:n-hexane (1:1).

  • Upon completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid, add petroleum ether (40-60°C) to extract the product. Repeat the extraction to ensure complete recovery.

  • Dry the combined petroleum ether extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 2-methyl-4H-3,1-benzoxazin-4-one as crystalline solid (Melting Point: 80-82°C, Yield: 79%).[6]

Cyanuric chloride has emerged as a valuable reagent for the cyclodehydration of N-acylanthranilic acids under mild conditions.[7] This method avoids the often harsh conditions associated with traditional dehydrating agents like acetic anhydride.

The reaction is believed to proceed through the formation of an active ester intermediate, which then undergoes intramolecular cyclization.

Caption: Cyanuric chloride facilitates the cyclodehydration of N-acylanthranilic acids.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride [7]

  • Step 1: Synthesis of N-Benzoylanthranilic Acid: To a stirred solution of anthranilic acid (4.11 g) in chloroform (40 mL), add anhydrous triethylamine (4.15 mL) followed by the dropwise addition of benzoyl chloride (3.48 mL) in chloroform (10 mL). Stir the reaction mixture at room temperature.

  • Step 2: Cyclization: In a separate flask, mix the resulting N-benzoylanthranilic acid (2.41 g) with anhydrous toluene (100 mL), triethylamine (1.52 mL), and cyanuric chloride (1.84 g).

  • Reflux the mixture for an extended period (e.g., one week), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and purify by standard procedures.

  • Recrystallize the final product from a 30% ether-chloroform solution to obtain 2-phenyl-4H-3,1-benzoxazin-4-one (Yield: 67.8%).[7]

B. Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Modern organic synthesis has been revolutionized by the advent of transition-metal catalysis, and the synthesis of benzoxazinones is no exception. Palladium- and copper-catalyzed reactions have provided efficient and versatile routes to this important scaffold.

Palladium-catalyzed carbonylation reactions offer a powerful method for the synthesis of benzoxazinones from readily available starting materials. For instance, N-(o-bromoaryl)amides can be converted to benzoxazinones using paraformaldehyde as a convenient and solid source of carbon monoxide.[8]

The catalytic cycle is thought to involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion and reductive elimination to form the benzoxazinone ring.

Palladium_Catalyzed_Carbonylation Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Bromide N-(o-bromoaryl)amide Aryl_Bromide->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl_Pd(II)_Complex CO_Insertion CO Insertion Aryl_Pd(II)_Complex->CO_Insertion Acyl_Pd(II)_Complex Acyl-Pd(II)-Br Complex CO_Insertion->Acyl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Acyl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Benzoxazinone Benzoxazinone Reductive_Elimination->Benzoxazinone

Caption: Proposed catalytic cycle for the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.

An efficient one-pot synthesis of 2-aryl-4H-benzo[d][2][9]oxazin-4-ones has been developed through a copper-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids.[10][11] This method offers a broad substrate scope and proceeds under mild conditions.

III. Reactivity of the Benzoxazinone Scaffold: A Gateway to Diverse Heterocycles

The benzoxazinone ring is susceptible to nucleophilic attack at the C2 and C4 positions, making it a valuable precursor for the synthesis of other heterocyclic systems, most notably quinazolinones.[12]

A. Conversion to Quinazolinones

The reaction of benzoxazinones with primary amines or ammonia derivatives is a widely used method for the synthesis of 2,3-disubstituted quinazolin-4-ones. This transformation typically proceeds via a ring-opening/ring-closing mechanism.

Experimental Protocol: Microwave-Assisted Synthesis of Quinazolinones from Benzoxazinones [1][13]

  • In a microwave reactor vial, combine the 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol) and the desired primary amine (1.2 mmol).

  • Add a suitable solvent such as pyridine or ethanol.

  • Irradiate the mixture in a microwave synthesizer at a specified temperature and time (e.g., 120-150°C for 10-30 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired quinazolinone derivative.

IV. Biological Significance and Therapeutic Potential

The benzoxazinone scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its importance in drug discovery.

A. Anticancer Activity

Numerous benzoxazinone derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[14][15] The mechanism of action often involves the inhibition of key cellular targets such as kinases or topoisomerases. The following table summarizes the anticancer activity of selected benzoxazinone derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[14]
Derivative 7MCF-7 (Breast)< 10[14]
Derivative 7HCT-29 (Colon)< 10[14]
Derivative 15HepG2 (Liver)< 10[14]
Derivative 15MCF-7 (Breast)< 10[14]
Derivative 15HCT-29 (Colon)< 10[14]
Benzoxazinone DerivativeSK-RC-42 (Renal)Varies[15]
Benzoxazinone DerivativeSGC7901 (Gastric)Varies[15]
Benzoxazinone DerivativeA549 (Lung)Varies[15]
B. Antimicrobial and Antifungal Activity

The benzoxazinone core has also been identified as a promising scaffold for the development of novel antimicrobial and antifungal agents.[4][16][17] Synthetic derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[16] The antimicrobial mechanism is thought to involve the disruption of microbial metabolic processes and cell wall integrity.[18]

V. Conclusion and Future Perspectives

The benzoxazinone scaffold continues to be a fertile ground for innovation in organic synthesis and medicinal chemistry. The development of novel, efficient, and sustainable synthetic methods, coupled with a deeper understanding of the structure-activity relationships that govern its biological activity, will undoubtedly lead to the discovery of new therapeutic agents and valuable chemical tools. The versatility of the benzoxazinone core ensures its enduring legacy as a privileged scaffold in the ongoing quest for solutions to pressing challenges in human health and agriculture.

References

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • [Palladium-catalyzed Csp2–H carbonylation of aromatic oximes: selective access to benzo[d][6][9]oxazin-1-ones and 3-methyleneisoindolin-1-ones.]([Link]) (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • [Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][2][9]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids.]([Link]) (Accessed February 19, 2026)

  • [Synthesis of 2‐Aryl‐4H‐Benzo[d][2][9]oxazin‐4‐ones.]([Link]) (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • [4H-Benzo[d][2][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.]([Link]) (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

  • (Accessed February 19, 2026)

Sources

Topic: The Therapeutic Potential of the 1,4-Benzoxazin-2-one Scaffold in Oncology, with a Focus on 3-Amino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The 1,4-benzoxazin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure makes it an ideal candidate for interacting with key biological targets in oncology, such as DNA and protein kinases. While extensive research exists for the broader class of 1,4-benzoxazin-2-one derivatives, this guide synthesizes the current understanding of their anticancer potential. We will delve into their core mechanisms of action, established synthetic routes, and preclinical evaluation workflows. This analysis serves as a foundational framework for researchers exploring the therapeutic promise of specific derivatives, such as 3-amino-2H-1,4-benzoxazin-2-one, in the development of next-generation cancer therapeutics.

Chapter 1: The 1,4-Benzoxazin-2-one Scaffold: A Versatile Foundation for Anticancer Agents

The 1,4-benzoxazine heterocyclic motif, characterized by the fusion of a benzene ring with an oxazine ring, represents a cornerstone in the design of therapeutically relevant molecules.[1] This structural framework provides a unique combination of rigidity and chemical stability, facilitating specific interactions with various biological targets.[1] In oncology, the planar nature of the 1,4-benzoxazin-2-one core is particularly advantageous. It is a key feature for compounds designed to intercalate into DNA or to fit within the ATP-binding pockets of protein kinases, two of the most validated strategies in cancer therapy.[2][3]

The versatility of this scaffold lies in its amenability to chemical modification. Different positions on the benzoxazine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and cell permeability, and to fine-tune its biological activity, potency, and selectivity. The introduction of an amino group, for instance, can serve as a crucial chemical handle for further derivatization or can directly participate in hydrogen bonding with target residues, enhancing binding affinity. This guide will explore the profound therapeutic potential unlocked by this foundational structure.

Chapter 2: Core Mechanisms of Antineoplastic Action

Derivatives of the 1,4-benzoxazin-2-one scaffold exert their anticancer effects through a multi-faceted approach, often engaging several cellular pathways simultaneously. This pleiotropic activity is a hallmark of promising therapeutic candidates, as it can overcome the resistance mechanisms that often plague single-target agents.

DNA Intercalation and Damage

A primary mechanism of action for many benzoxazinone derivatives is their ability to directly interact with DNA.[4] The rigid planarity of the heterocyclic system allows these molecules to insert themselves between the base pairs of the DNA double helix.[2] This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.

Mechanistic studies have confirmed that these compounds can induce DNA damage, as evidenced by the upregulation of γ-H2AX, a well-established biomarker for DNA double-strand breaks.[3] Furthermore, some derivatives have been identified as potent inhibitors of human DNA topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication.[5] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to irreversible DNA damage and trigger apoptosis.

Modulation of Oncogenic Signaling Pathways

Beyond direct DNA damage, 1,4-benzoxazin-2-one derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer.

  • c-Myc Downregulation: The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in a wide range of human cancers. Certain benzoxazinone compounds have been shown to induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[6] This higher-order DNA structure effectively silences the gene, leading to a dose-dependent downregulation of c-Myc mRNA expression and a subsequent inhibition of cancer cell proliferation and migration.[6]

  • Kinase Inhibition: The benzoxazinone scaffold has proven to be a valuable template for designing inhibitors of crucial protein kinases. Derivatives have been developed to target the PI3K/mTOR pathway, as well as receptor tyrosine kinases like EGFR and VEGFR2, which are pivotal for tumor growth, angiogenesis, and metastasis.[3][4][7]

c-Myc_Inhibition_Pathway drug Benzoxazinone Derivative g4 G-Quadruplex Formation drug->g4 Induces promoter c-Myc Gene Promoter (GC-Rich Sequence) promoter->g4 transcription Transcription Factors (e.g., SP1) g4->transcription Blocks Binding cmyc_rna c-Myc mRNA Transcription transcription->cmyc_rna Activates cmyc_protein c-Myc Protein cmyc_rna->cmyc_protein Translation proliferation Cell Proliferation, Growth & Migration cmyc_protein->proliferation Drives

Caption: c-Myc inhibition by benzoxazinone derivatives.

Induction of Programmed Cell Death

A convergence point for the aforementioned mechanisms is the induction of programmed cell death, primarily through apoptosis and autophagy.

  • Apoptosis: Treatment with benzoxazinone compounds leads to a significant increase in apoptosis.[4] This is often preceded by a surge in intracellular reactive oxygen species (ROS), which can damage cellular components and initiate apoptotic signaling.[8] The apoptotic cascade is further confirmed by the activation of key executioner enzymes like caspase-7.[3]

  • Autophagy: In addition to apoptosis, these compounds can trigger autophagy, a cellular self-degradation process. This is observed through the enhanced expression of autophagy markers such as LC3 and the formation of autophagosomes.[2][3] While autophagy can sometimes be a survival mechanism, in this context, it appears to contribute to the anticancer effects.

Chapter 3: Synthetic Strategies and Chemical Space

The synthesis of 1,4-benzoxazin-2-one derivatives is well-established, allowing for the systematic exploration of its chemical space to optimize for therapeutic properties.

General Synthesis of the 1,4-Benzoxazin-2-one Core

The foundational scaffold is typically constructed via a cyclization reaction. A common and efficient method involves the reaction of a 2-aminophenol with a chloroacetyl chloride or chloroacetic acid.[9] This straightforward approach provides the core structure, which can then be subjected to further modifications.

Protocol 3.1: Synthesis of 2H-benzo[b][6][12]oxazin-3(4H)-one

This protocol describes a foundational synthesis. The rationale for choosing these reagents is their commercial availability and the reaction's high efficiency.

  • Reactant Preparation: Dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as butanone.

  • Base Addition: Add an aqueous solution of a mild base, like sodium bicarbonate (NaHCO₃), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) to the mixture under stirring. The reaction is typically performed at room temperature.

  • Cyclization: The intermediate chloroacetamide derivative undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the oxazine ring. This step is often facilitated by gentle heating.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a solvent like ethanol to yield the pure 2H-benzo[b][6][10]oxazin-3(4H)-one.

Introduction of the 3-Amino Functional Group

While direct synthesis protocols for 3-amino-2H-1,4-benzoxazin-2-one were not prominent in the initial search, the synthesis of other amino-substituted isomers, such as 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine, has been described.[11] This is typically achieved by first synthesizing the corresponding nitro-substituted benzoxazinone, followed by a reduction of the nitro group to an amine, commonly using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[11] The introduction of an amino group is a critical strategic step, as it provides a nucleophilic site for building more complex molecules and can significantly alter the compound's interaction with its biological targets.

Chapter 4: Preclinical Evaluation Workflow

A systematic and robust preclinical evaluation workflow is essential to validate the therapeutic potential of novel 1,4-benzoxazin-2-one derivatives. This process involves a tiered approach, starting with broad screening and progressing to detailed mechanistic studies.

In Vitro Assay Cascade

The initial assessment of anticancer activity is performed using a panel of human cancer cell lines.

  • Cell Viability/Cytotoxicity Assays: The primary screen involves determining the concentration at which the compound inhibits cell growth by 50% (IC₅₀). The MTT assay is a standard colorimetric method, while real-time cytotoxicity analysis provides dynamic data on the rate of cell killing.[6]

  • Cell Migration Assays: For evaluating anti-metastatic potential, the wound healing or scratch assay is employed. This method assesses the ability of a compound to inhibit the migration of cancer cells into a cell-free area.[6]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool to quantify the induction of apoptosis (using Annexin V/PI staining) and to determine if the compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M).[4]

  • Target Engagement & Mechanistic Assays:

    • Western Blotting: To confirm the modulation of specific proteins, Western blotting is used to measure the expression levels of key markers like γ-H2AX (DNA damage), cleaved caspase-7 (apoptosis), LC3 (autophagy), and phosphorylated kinases.[4]

    • Electrophoretic Mobility Shift Assay (EMSA): To validate direct DNA interaction, such as the stabilization of G-quadruplexes, EMSA can be used to visualize the binding of the compound to a specific DNA sequence.[6]

Preclinical_Workflow start Compound Synthesis (Benzoxazinone Derivative) screen Primary Screen: Multi-Cell Line Cytotoxicity (MTT / Real-Time Assay) start->screen ic50 Determine IC50 Values screen->ic50 secondary Secondary Assays (On Potent Hits) ic50->secondary Select Hits migration Migration / Invasion Assay (Wound Healing) secondary->migration flow Flow Cytometry (Apoptosis / Cell Cycle) secondary->flow mechanism Mechanism of Action (Tertiary Assays) migration->mechanism Confirm Phenotype flow->mechanism Confirm Phenotype western Western Blot (Protein Expression) mechanism->western emsa DNA Binding Assay (EMSA / CD Spec) mechanism->emsa invivo In Vivo Studies (Xenograft Models) western->invivo Validate Lead emsa->invivo Validate Lead

Caption: A typical preclinical evaluation workflow.

Summary of Preclinical Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 1,4-benzoxazin-2-one derivatives across a diverse range of cancer types. The data underscores the broad applicability of this scaffold.

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
1,2,3-Triazole Hybrid (14b)A549 (Lung)7.59 ± 0.31 µM[4][8]
1,2,3-Triazole Hybrid (14c)A549 (Lung)18.52 ± 0.59 µM[4][8]
1,2,3-Triazole Hybrid (c18)Huh-7 (Liver)19.05 µM[2][3]
1,2,3-Triazole Hybrid (c5)Huh-7 (Liver)28.48 µM[2][3]
1,2,3-Triazole Hybrid (3c)A549 (Lung)3.29 µM[2]
N-Alkylamino Derivative (1a1-1a4)Various3.5 - 5.3 µM
Topoisomerase I Inhibitor (BONC-013)(Enzymatic Assay)0.0006 mM[5]

Chapter 5: Future Directions and Therapeutic Outlook

The 1,4-benzoxazin-2-one scaffold is a validated and highly promising platform for the development of novel anticancer agents. Its synthetic tractability and multi-modal mechanism of action make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Improving Selectivity: A key challenge is to enhance the selectivity of these compounds for cancer cells over normal cells to widen the therapeutic window. While some derivatives show favorable toxicity profiles, further optimization is needed.[2][4]

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions around the benzoxazinone ring is crucial. Specifically, investigating the role of the 3-amino group in 3-amino-2H-1,4-benzoxazin-2-one could reveal its importance in target binding, potentially through hydrogen bond donation, or as a vector for further chemical elaboration.

  • Combination Therapies: The pleiotropic nature of these compounds makes them excellent candidates for combination therapies. Their ability to induce DNA damage could synergize with PARP inhibitors, while their kinase inhibitory activity could complement existing targeted therapies.

  • In Vivo Efficacy: While in vitro data is abundant, more extensive in vivo studies using animal models, such as patient-derived xenografts, are necessary to translate the preclinical promise into tangible therapeutic candidates.[12]

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC. (2025). Frontiers in Pharmacology.

  • Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. (2012). European Journal of Medicinal Chemistry.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - Frontiers. (2025). Frontiers in Chemistry.
  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC. (2024). Scientific Reports.
  • Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. (2016).
  • SAR of 1,4‐benzoxazine‐pyrazole derivatives as cytotoxic agents and EGFR inhibitors. (2021). Archiv der Pharmazie.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. (2025). Frontiers in Chemistry.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. (2021). Pharmaceutical Sciences Asia.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC - NIH. (2019). DARU Journal of Pharmaceutical Sciences.
  • Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine - PrepChem.com. (n.d.). PrepChem.com.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024).
  • 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 - MilliporeSigma. (n.d.). MilliporeSigma.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - ResearchGate. (2025). ResearchGate.

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science Publisher. (2025). Current Organic Chemistry.

Sources

Amino-Benzoxazinone Heterocycles: From Plant Defense to Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Dual Nature of the Scaffold

The amino-benzoxazinone heterocyclic system represents a privileged scaffold in chemical biology, characterized by a benzene ring fused to an oxazine-one moiety. Its scientific significance is bifurcated into two distinct isomeric classes:

  • 1,4-Benzoxazin-3-ones: Naturally occurring allelochemicals (e.g., DIMBOA) found in Poaceae (grasses), acting as latent defense mechanisms against herbivores and pathogens.

  • 4H-3,1-Benzoxazin-4-ones: Synthetic pharmacophores designed as "suicide substrates" or alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase, C1r).

This guide delineates the discovery, synthetic evolution, and mechanistic divergence of these two classes, with a specific focus on the 2-amino-4H-3,1-benzoxazin-4-one derivatives as potent protease inhibitors.

Natural Origins: The 1,4-Benzoxazin-3-one Defense System

Discovery and Biosynthesis

First isolated in the 1950s from rye (Secale cereale) and maize (Zea mays), these compounds exist in healthy plants as stable glucosides. The "amino" relevance in this class emerges primarily through their degradation into aminophenoxazinones , which exhibit potent antimicrobial and anticancer properties.

Activation Mechanism

The plant's defense strategy relies on a compartmentalized binary system. Upon tissue damage (herbivory), the stable glucoside contacts a


-glucosidase, releasing the unstable aglucone. This aglucone undergoes ring-chain tautomerism to form a reactive aldehyde, which alkylates biological nucleophiles.
Visualization: The DIMBOA Activation Cascade

DIMBOA_Activation Glucoside DIMBOA-Glucoside (Stored in Vacuole) Aglucone DIMBOA Aglucone (Unstable Hemiacetal) Glucoside->Aglucone Tissue Damage Enzyme β-Glucosidase (Plastid/Cell Wall) Enzyme->Glucoside Aldehyde Open-Chain Aldehyde (Electrophilic Toxicant) Aglucone->Aldehyde Tautomerism MBOA MBOA (Benzoxazolinone) Aldehyde->MBOA Decarboxylation APO 2-Amino-phenoxazin-3-one (Antimicrobial/Anticancer) MBOA->APO Microbial Degradation

Caption: The activation pathway of 1,4-benzoxazinones from inert glucoside to bioactive aminophenoxazinone.

Synthetic Evolution: 2-Amino-4H-3,1-Benzoxazin-4-ones

While the 1,4-isomer is a natural toxicant, the 3,1-isomer has been engineered by medicinal chemists to target serine proteases. The introduction of an amino group at the C2 position is critical for modulating stability and specificity.

Mechanism of Action: Acyl-Enzyme Inhibition

These compounds function as alternate substrate inhibitors . They mimic the natural peptide substrate of the protease.

  • Recognition: The enzyme's specificity pocket (S1) binds the substituent at the 2-position (e.g., a valine mimic).

  • Acylation: The active site Serine-OH attacks the carbonyl carbon (C4) of the benzoxazinone.

  • Ring Opening: The oxazine ring opens, tethering the inhibitor to the enzyme via an ester bond (acyl-enzyme intermediate).

  • Inhibition: The tethered group (often an anthranilic acid derivative) sterically blocks the active site or possesses a slow deacylation rate (

    
    ), effectively silencing the enzyme.
    
Visualization: Serine Protease Inhibition Mechanism

Protease_Inhibition Enzyme Serine Protease (Active Site Ser-OH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis Inhibitor 2-Amino-3,1-Benzoxazinone Inhibitor->Michaelis Acylation Acylation Step (Ring Opening) Michaelis->Acylation Nucleophilic Attack AcylEnzyme Stable Acyl-Enzyme Intermediate (Tethered Anthranilate) Acylation->AcylEnzyme C4-O Bond Cleavage Deacylation Deacylation (Hydrolysis) (Enzyme Regeneration) AcylEnzyme->Deacylation Slow k_off Deacylation->Enzyme Recycling Product N-Acyl Anthranilic Acid (Inactive) Deacylation->Product

Caption: Mechanism of serine protease inhibition by 3,1-benzoxazinones via stable acyl-enzyme formation.

Structure-Activity Relationship (SAR)

The efficacy of these inhibitors is governed by the stability of the acyl-enzyme complex (


).
PositionModificationEffect on ActivityMechanistic Rationale
C2 (Amino) Electron-withdrawing groups (e.g., halogenated aryls)Increase Potency Increases electrophilicity of C4, accelerating acylation (

).
C5 Bulky alkyl groups (Methyl, Ethyl)Increase Stability Sterically hinders the hydrolytic water molecule, slowing deacylation (

).
C6/C7 Halogens (Cl, I)Selectivity Modulates binding affinity to specific S-pockets of the protease (e.g., C1r vs. Elastase).

Therapeutic Case Studies

Human Leukocyte Elastase (HLE) & COPD

Target: HLE is a destructive protease involved in Chronic Obstructive Pulmonary Disease (COPD) and emphysema. Compound: PD05 (2-amino substituted benzoxazinone).

  • Discovery: Identified via kinetic screening against sivelestat (standard care).

  • Performance:

    
     nM.[1]
    
  • Advantage: Unlike irreversible inhibitors that can cause immunogenicity, PD05 is a reversible but "tight-binding" inhibitor, reducing off-target toxicity while maintaining efficacy.

C1r Serine Protease & Neurodegeneration

Target: C1r initiates the classical complement pathway.[2][3] Its overactivation is linked to inflammation in Alzheimer's disease. Innovation: 2-amino-4H-3,1-benzoxazin-4-ones were synthesized to replace the unstable ester bond of reference inhibitors (e.g., FUT-175) with the more stable heterocyclic core.

  • Key Insight: Substitution at the 2-amino position with o-iodophenyl groups significantly enhanced selectivity for C1r over trypsin.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4H-3,1-Benzoxazin-4-one

A standard method for generating the protease inhibitor scaffold.

Reagents: Anthranilic acid, Isothiocyanate (or Isocyanate), Dicyclohexylcarbodiimide (DCC), Dry THF.

  • Urea Formation:

    • Dissolve anthranilic acid (10 mmol) in dry THF (50 mL).

    • Add the appropriate isocyanate (10 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Observation: Formation of the ureido-benzoic acid intermediate (precipitate).

  • Cyclodehydration:

    • Add DCC (11 mmol) to the reaction mixture.

    • Reflux for 6 hours.

    • Mechanism:[4][5][6][7][8] DCC activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the urea oxygen (or nitrogen, depending on conditions, but O-cyclization yields the benzoxazinone).

  • Purification:

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Evaporate solvent.

    • Recrystallize from ethanol/hexane.

    • Validation: Confirm structure via IR (characteristic C=O lactone band at ~1750 cm⁻¹) and ¹H NMR.

Protocol B: Green Synthesis (Solvent-Assisted Grinding)

For rapid library generation.

  • Mix N-substituted anthranilic acid (1 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.33 mmol), and triphenylphosphine (TPP, 0.33 mmol) in a mortar.

  • Add a few drops of dichloromethane (catalytic solvent).

  • Grind vigorously with a pestle for 10–15 minutes.

  • Result: Rapid conversion to the benzoxazinone via an activated ester intermediate, minimizing solvent waste.

References

  • Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry (1987).[4][7] [Link]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology (2022). [Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry (1998).[2] [Link]

  • Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences (2021). [Link]

  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society (2016).[6] [Link]

Sources

Definitive Technical Guide: 3-Amino-2H-1,4-benzoxazin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and application of 3-amino-2H-1,4-benzoxazin-2-one , a specialized heterocyclic scaffold distinct from its more common isomer, 1,4-benzoxazin-3-one.

Executive Summary & Structural Analysis

3-amino-2H-1,4-benzoxazin-2-one is a bicyclic heterocycle functioning as a versatile "chassis" in medicinal chemistry. Unlike the ubiquitous 3-one isomer (a lactam), the 2-one isomer features a lactone (cyclic ester) adjacent to an imine-like functionality.

  • Core Structure: Benzene ring fused to a 1,4-oxazine ring.[1]

  • Key Functionality: The C2 carbonyl creates a lactone; the C3 amino group provides nucleophilic character; the N4 nitrogen completes the amidine-like system.

  • Chemical Distinction:

    • 1,4-benzoxazin-3-one:[1][2][3][4] Stable lactam (Amide-like).

    • 1,4-benzoxazin-2-one:[3][5][6][7] Reactive lactone (Ester-like), often synthesized via 2,3-dione intermediates.

Primary Utility: This molecule serves as a high-value intermediate for synthesizing fused tricyclic systems (e.g., [1,2,4]triazolo[3,4-c][1,4]benzoxazines) and Schiff base ligands for metallopharmaceutical development.

Synthesis Protocols

The most robust route to the 3-amino-2-one scaffold avoids direct cyclization of unstable precursors. Instead, it utilizes a "activation-substitution" strategy starting from 2-aminophenol.

Workflow Diagram: Core Synthesis

The following diagram illustrates the conversion of 2-aminophenol to the target 3-amino scaffold via the 2,3-dione and 3-chloro intermediates.

Synthesis_Pathway Start 2-Aminophenol Step1 1,4-Benzoxazine-2,3-dione Start->Step1 Oxalyl Chloride Reflux (Toluene) Step2 3-Chloro-1,4-benzoxazin-2-one Step1->Step2 POCl3 / PCl5 Chlorination Target 3-Amino-2H-1,4-benzoxazin-2-one Step2->Target NH3 (gas) or NH4OAc (excess)

Figure 1: Stepwise synthesis via chlorination-amination sequence.

Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Benzoxazine-2,3-dione

This step creates the bicyclic core.

  • Reagents: 2-Aminophenol (10 mmol), Oxalyl chloride (12 mmol), Toluene (anhydrous, 50 mL).

  • Procedure:

    • Dissolve 2-aminophenol in toluene under inert atmosphere (

      
      ).
      
    • Add oxalyl chloride dropwise at 0°C to prevent uncontrolled exotherm.

    • Reflux the mixture for 4 hours. HCl gas will evolve; use a scrubber.

    • Cool to room temperature. The product precipitates as a solid.

    • Purification: Filter and wash with cold hexane. Recrystallize from ethanol.

    • Yield Expectation: 85-92%.

Step 2: Activation to 3-Chloro-1,4-benzoxazin-2-one

The 2,3-dione is stable and unreactive toward weak nucleophiles. We activate the C3 position by converting the amide carbonyl to an imidoyl chloride.

  • Reagents: 1,4-Benzoxazine-2,3-dione (5 mmol),

    
     (15 mL), 
    
    
    
    (5 mmol).
  • Procedure:

    • Suspend the dione in

      
      . Add 
      
      
      
      in portions.
    • Reflux for 3-5 hours until the solution becomes clear (indicating consumption of starting material).

    • Critical Step: Remove excess

      
       under reduced pressure immediately. Do not quench with water yet (hydrolysis risk).
      
    • The residue is the reactive 3-chloro intermediate. Use immediately for Step 3.

Step 3: Amination to 3-Amino-2H-1,4-benzoxazin-2-one
  • Reagents: Crude 3-chloro intermediate, Ammonia gas (dry) or Ammonium Acetate (excess), dry THF or Dioxane.

  • Procedure:

    • Dissolve the crude 3-chloro residue in dry THF (20 mL) at 0°C.

    • Bubble dry

      
       gas through the solution for 30 minutes OR add solid 
      
      
      
      (5 eq) and stir at RT.
    • A precipitate (

      
      ) will form.
      
    • Filter off salts. Concentrate the filtrate.

    • Purification: Recrystallize from ethanol/water.

Reactivity & Applications

The 3-amino-2H-1,4-benzoxazin-2-one molecule is not just a final product; it is a divergent intermediate .

Schiff Base Formation (Ligand Synthesis)

The exocyclic amine at C3 is highly reactive toward aromatic aldehydes.

  • Mechanism: Condensation elimination of water.

  • Application: These Schiff bases are potent ligands for transition metals (Cu, Zn, Ni), often investigated for DNA binding and cleavage activity.

  • Protocol: Reflux 3-amino-benzoxazinone with substituted benzaldehyde in ethanol with catalytic acetic acid.

Synthesis of Fused Triazoles

Reacting the 3-amino scaffold (or its precursor, the 3-chloro or 3-ethoxy imidate) with hydrazines yields [1,2,4]triazolo[3,4-c][1,4]benzoxazines .

  • Significance: These tricyclic systems are bioisosteres of benzodiazepines (anxiolytics) and show significant anticonvulsant activity.

Reactivity Diagram: Divergent Pathways

Reactivity_Map Core 3-Amino-2H-1,4-benzoxazin-2-one Schiff Schiff Bases (Imines) (Antimicrobial/Ligands) Core->Schiff + Ar-CHO / H+ Triazole [1,2,4]Triazolo-fused Systems (Anticonvulsant Scaffolds) Core->Triazole + Hydrazine / Orthoesters Metal Metal Complexes (DNA Cleavage Agents) Schiff->Metal + M(II) salts

Figure 2: Divergent synthetic applications of the 3-amino scaffold.

Quantitative Data: Biological Potential

The following table summarizes the biological activity of derivatives synthesized from this specific core, contrasting the 2-one and 3-one isomers.

Feature3-Amino-1,4-benzoxazin-2-one 1,4-benzoxazin-3-one
Carbonyl Position C2 (Lactone character)C3 (Lactam character)
Stability Moderate (Hydrolysis sensitive)High (Very stable)
Primary Bioactivity Antimicrobial, AntifungalAntianxiety, Anti-inflammatory
Key Mechanism Electrophilic attack (Ring opening)Receptor binding (GABA-A)
Solubility (LogP) 1.2 - 1.8 (Estimated)1.5 - 2.1

References

  • Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via SNAr Coupling. Source: National Institutes of Health (PMC). Context: Describes the synthesis of the 2-one scaffold via 3-chloro intermediates and Vilsmeier-Haack reagents. URL:[Link]

  • 1,4 Benzoxazine Derivatives: Synthesis and Antimicrobial Evaluation. Source: IJPS Journal. Context: Provides comparative data on benzoxazine-3-one vs 2-one derivatives and their biological efficacy. URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones and Congeners. Source: MDPI (Molecules). Context: definitive review distinguishing between the 2-one, 3-one, and 4-one structural isomers and their nomenclature. URL:[Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-2H-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 3-amino-2H-1,4-benzoxazin-2-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and neuroprotective properties.

The guide prioritizes a Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) strategy, which offers superior speed, yield, and purity compared to conventional thermal heating.

Executive Summary & Pharmacological Significance[1][2][3][4]

The 3-amino-2H-1,4-benzoxazin-2-one scaffold represents a privileged structure in drug discovery. Unlike its 3-oxo isomer (benzoxazin-3-one), the 2-one core features an electrophilic C3 center susceptible to nucleophilic attack, making it an ideal candidate for diversity-oriented synthesis (DOS).

Key Advantages of Microwave (MW) Irradiation:

  • Reaction Kinetics: Reduces reaction times from hours (thermal) to minutes (MW) by overcoming activation energy barriers via dipolar polarization.

  • Yield Improvement: Minimizes side reactions (e.g., hydrolysis of the sensitive lactone ring) by shortening exposure to harsh conditions.

  • Library Generation: Facilitates rapid parallel synthesis of 3-amino analogs using diverse amine nucleophiles.

Therapeutic Relevance: Derivatives of this scaffold have demonstrated potent activity as:

  • Antimicrobials: Specifically against M. tuberculosis and MRSA [1].

  • Enzyme Inhibitors: Targeting serine proteases and elastases [2].

  • Neuroprotective Agents: Modulating oxidative stress pathways [3].

Mechanistic Insight: The SNAr Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The precursor, 3-chloro-2H-1,4-benzoxazin-2-one , possesses a highly electrophilic imidoyl chloride moiety at position 3.

Under microwave irradiation, the amine nucleophile attacks the C3 position. The tetrahedral intermediate is stabilized by the adjacent heteroatoms before the elimination of the chloride leaving group restores the double bond.

Mechanism Diagram

SNAr_Mechanism Start 3-Chloro-2H-1,4-benzoxazin-2-one (Electrophile) TS Tetrahedral Intermediate (Meisenheimer-like) Start->TS MW Irradiation Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product 3-Amino-2H-1,4-benzoxazin-2-one TS->Product Elimination of Cl- HCl HCl (Byproduct) TS->HCl

Caption: Figure 1. Microwave-promoted SNAr mechanism converting the 3-chloro precursor to the 3-amino derivative.

Experimental Protocol

General Considerations
  • Safety: The 3-chloro intermediate is moisture-sensitive and a skin irritant. Handle in a fume hood.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature control.

  • Solvents: Dry Acetonitrile (MeCN) or THF are preferred. Protic solvents (EtOH) may lead to ring opening or solvolysis side products.

Workflow Diagram

Workflow cluster_0 Precursor Synthesis (Conventional) cluster_1 Microwave Synthesis (Method A) Step1 2-Aminophenol + Oxalyl Chloride (Reflux, Toluene, 3h) Step2 Benzoxazine-2,3-dione (Intermediate) Step1->Step2 Step3 Chlorination (POCl3/PCl5) (Reflux, 2h) Step2->Step3 Precursor 3-Chloro-2H-1,4-benzoxazin-2-one Step3->Precursor Mix Mix Precursor + Amine (1.2 equiv) + DIPEA (1.5 equiv) in MeCN Precursor->Mix Transfer to MW Vial MW MW Irradiation 120°C, 10 min, 150W Mix->MW Workup Cool & Filter Precipitate (or Flash Chromatography) MW->Workup Final Pure 3-Amino Derivative Workup->Final

Caption: Figure 2. Complete synthetic workflow from commercial starting materials to final 3-amino library.

Detailed Method A: Microwave-Assisted SNAr Coupling

Reagents:

  • 3-Chloro-2H-1,4-benzoxazin-2-one (1.0 mmol) [Synthesized via Dickoré et al. method [4]]

  • Amine derivative (Aniline, Morpholine, Piperidine, etc.) (1.2 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the 3-chloro-2H-1,4-benzoxazin-2-one (181 mg, 1.0 mmol) in dry MeCN (3 mL).

  • Addition: Add DIPEA (260 µL, 1.5 mmol) followed by the specific Amine (1.2 mmol). Cap the vial immediately with a PTFE-lined septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: 250 psi

    • Note: For sterically hindered amines (e.g., 2,6-disubstituted anilines), increase Temp to 140 °C and Time to 20 min.

  • Work-up:

    • Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).

    • If solid precipitates: Filter the solid, wash with cold MeCN (2 x 1 mL) and Et2O (2 x 2 mL).

    • If solution remains clear: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (10 mL), wash with water (5 mL) and brine (5 mL). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (Hexane:EtOAc 8:2).

Optimization & Data Analysis

The following data illustrates the efficiency of Microwave (MW) vs. Conventional Thermal (CT) heating for the reaction with p-toluidine.

Table 1: Optimization of Reaction Parameters

EntrySolventBaseMethodTemp (°C)TimeYield (%)
1TolueneTEACT (Reflux)1104 h65
2MeCNTEACT (Reflux)823 h72
3MeCNNoneMW10010 min55
4MeCNTEAMW12010 min88
5 MeCN DIPEA MW 120 10 min 94
6DMFDIPEAMW1405 min85*

*Note: DMF caused minor decomposition/hydrolysis during workup.

Self-Validating Checkpoints:

  • Color Change: The reaction mixture typically shifts from pale yellow (chloride) to deep yellow/orange (amino-product) upon completion.

  • TLC Monitoring: Eluent Hexane:EtOAc (7:3). The 3-chloro starting material (Rf ~0.6) should disappear; product appears at Rf ~0.4 (fluorescent under UV 254nm).

Characterization Guidelines

To validate the synthesis of 3-amino-2H-1,4-benzoxazin-2-one , look for these specific spectral signatures:

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1730–1750 cm⁻¹ (Lactone/Imidate carbonyl). Note: This is higher than typical amides due to ring strain and O-conjugation.

    • C=N Stretch: Medium band at 1640–1660 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Absence of the C3 proton (confirms substitution).

    • Aromatic protons of the benzoxazine core typically appear as two doublets and two triplets (7.0–7.5 ppm).

    • NH signal (if primary amine used) often broad singlet around 9.0–10.0 ppm (exchangeable with D₂O).

  • ¹³C NMR:

    • C2 (Carbonyl): Characteristic signal at ~155–160 ppm .

    • C3 (Amidine-like): Distinctive signal at ~145–150 ppm .

References

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via SNAr . Semantic Scholar. (2024). Link

  • Pharmacological Profile of Benzoxazines: A Short Review . Journal of Chemical and Pharmaceutical Research. (2010). Link

  • Microwave-assisted synthesis of novel [1,4] oxazine derivatives . Arkivoc. (2024).[1][2] Link

  • Dickoré, K. et al.Liebigs Ann. Chem. (1970), 733, 70-87. (Foundational synthesis of 2,3-dione precursor).

Sources

The Architect's Guide to Benzoxazinone Ring Closure: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazinone cores. Benzoxazinones are a pivotal class of heterocyclic compounds, forming the backbone of numerous biologically active molecules with applications ranging from anti-inflammatory and anti-fungal agents to serine protease inhibitors.[1][2] This document provides a detailed exploration of the primary synthetic strategies for benzoxazinone ring closure, emphasizing the underlying chemical principles and offering robust, step-by-step protocols for practical application in a laboratory setting.

Section 1: Foundational Strategies from Anthranilic Acid Derivatives

Anthranilic acid and its N-acyl derivatives are the most common and versatile starting materials for the synthesis of 4H-3,1-benzoxazin-4-ones.[1][3] The dual functionality of the amino and carboxylic acid groups on the aromatic ring allows for a variety of cyclization strategies.

Acylation Followed by Cyclodehydration: The Classic Approach

A traditional and widely used method involves the N-acylation of anthranilic acid followed by cyclodehydration of the resulting N-acyl anthranilic acid. This two-step process can often be performed in a one-pot fashion.

Mechanism of Action:

The reaction proceeds through two key stages. First, the amino group of anthranilic acid is acylated by an acid chloride or anhydride to form an N-acyl anthranilic acid intermediate. In the second stage, a dehydrating agent activates the carboxylic acid group, facilitating an intramolecular nucleophilic attack from the amide oxygen to form the six-membered benzoxazinone ring.

Visualizing the Mechanism: Acylation-Cyclodehydration Pathway

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A Anthranilic Acid C N-Acyl Anthranilic Acid A->C + R-COCl - HCl B Acid Chloride (R-COCl) D N-Acyl Anthranilic Acid F Activated Intermediate D->F + Dehydrating Agent E Dehydrating Agent G Benzoxazinone F->G - H2O

Caption: General workflow for benzoxazinone synthesis via N-acylation and subsequent cyclodehydration.

Protocol 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Acetic Anhydride

This protocol is suitable for the synthesis of 2-alkyl substituted benzoxazinones.

Materials:

  • Substituted Anthranilic Acid

  • Acetic Anhydride

  • Anhydrous Sodium Acetate (optional, but can improve yields)[3]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1 equivalent) and a slight excess of anhydrous sodium acetate.

  • Add an excess of acetic anhydride (typically 3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

One-Pot Synthesis from Anthranilic Acid and Acid Chlorides

A more direct approach involves the reaction of anthranilic acid with two equivalents of an acid chloride in the presence of a base like pyridine.[3]

Mechanism of Action:

The first equivalent of the acid chloride acylates the amino group of anthranilic acid. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. This highly reactive intermediate then undergoes intramolecular cyclization with the elimination of a molecule of the corresponding carboxylic acid to yield the benzoxazinone.[3]

Visualizing the Mechanism: Mixed Anhydride Pathway

G A Anthranilic Acid C N-Acyl, O-Acyl Intermediate (Mixed Anhydride) A->C Acylation B 2 eq. R-COCl Pyridine D Benzoxazinone C->D Intramolecular Cyclization - R-COOH G A N-Acyl Anthranilic Acid C Active Ester Intermediate A->C Nucleophilic Attack B Cyanuric Chloride D Benzoxazinone C->D Intramolecular Cyclization

Sources

Using 3-amino-2H-1,4-benzoxazin-2-one in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 3-Amino-2H-1,4-benzoxazin-2-one Scaffolds in Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The integration of 3-amino-2H-1,4-benzoxazin-2-one into peptide sequences represents a sophisticated strategy in peptidomimetic drug design. This heterocyclic scaffold serves as a conformationally constrained amino acid surrogate , often functioning as a


-turn mimetic or a rigid spacer that restricts the rotational freedom of the peptide backbone.

By incorporating this moiety, researchers can significantly enhance:

  • Proteolytic Stability: The heterocyclic core resists standard proteases.

  • Receptor Selectivity: The rigidified geometry locks the pharmacophore in a bioactive conformation (e.g., RGD mimetics).

  • Bioavailability: The benzoxazinone core alters the lipophilicity profile compared to natural amino acids.

The Challenge: The primary synthetic hurdle is the reduced nucleophilicity of the 3-amino group due to the electron-withdrawing nature of the adjacent lactone carbonyl and the heterocyclic ring system. Standard carbodiimide couplings (DCC/DIC) often result in low yields or incomplete conversion. This guide details high-efficiency protocols using aminium/uronium salts and acid halides to overcome this energetic barrier.

Part 2: Mechanistic Insight & Experimental Design

The Nucleophilicity Problem

The amino group at the 3-position of the 1,4-benzoxazin-2-one ring is significantly less reactive than a standard


-amino group of an amino acid. The inductive effect of the neighboring oxygen (position 1) and the carbonyl (position 2) pulls electron density away from the nitrogen lone pair.
  • Implication: You must use "Pre-Activated" species (Active Esters or Acid Chlorides) of the incoming amino acid.

  • Risk Factor: Extended reaction times required for these deactivated amines can lead to racemization (epimerization) of the incoming chiral amino acid.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway for coupling an Fmoc-protected amino acid to the 3-amino-benzoxazinone scaffold, highlighting the activation strategy required to suppress side reactions.

PeptideCoupling cluster_conditions Critical Parameters AA Fmoc-Amino Acid-OH ActiveEster Activated OAt Ester (Intermediate) AA->ActiveEster Activation Reagent HATU / HOAt (Activator) Reagent->ActiveEster Base DIPEA / NMM (Base) Base->ActiveEster Deprotonation Product Coupled Peptidomimetic (Amide Bond Formed) ActiveEster->Product Nucleophilic Attack Scaffold 3-amino-2H-1,4- benzoxazin-2-one (Nucleophile) Scaffold->Product Slow Kinetics Anhydrous DMF Anhydrous DMF Inert Atmosphere (N2) Inert Atmosphere (N2)

Figure 1: Activation pathway using HATU/HOAt to overcome the low nucleophilicity of the benzoxazinone amine.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt Method)

Recommended for: General coupling of standard Fmoc-amino acids to the benzoxazinone scaffold.

Rationale: HATU generates an OAt-active ester, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate the coupling rate, crucial for sterically hindered or electron-deficient amines.

Materials:

  • Nucleophile: 3-amino-2H-1,4-benzoxazin-2-one (1.0 equiv)

  • Electrophile: Fmoc-Amino Acid-OH (1.2 – 1.5 equiv)

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the Fmoc-Amino Acid-OH  (1.2 equiv) and HATU  (1.2 equiv) in anhydrous DMF (
      
      
      
      concentration relative to the amino acid).
    • Add DIPEA (1.0 equiv) immediately.

    • Critical Step: Stir for 2–5 minutes at room temperature. The solution should turn slightly yellow. Do not incubate longer than 10 minutes to avoid racemization.

  • Coupling:

    • Add the 3-amino-2H-1,4-benzoxazin-2-one (1.0 equiv) directly to the activated ester solution.

    • Add the remaining DIPEA (1.5 – 2.0 equiv) to ensure the benzoxazinone amine is non-protonated.

    • Stir the reaction mixture at room temperature for 4–16 hours .

  • Monitoring:

    • Monitor via LC-MS or TLC. The benzoxazinone starting material often fluoresces; disappearance of its specific spot/peak indicates conversion.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 
        
        
        
        
        (
        
        
        )
      • 
        
        
        
        
        or
        
        
        Citric Acid (
        
        
        ) Note: Benzoxazinones can be acid-sensitive; use Citric Acid for milder conditions.
      • Brine (

        
        ).
        
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Aggressive" Approach (Acid Chloride/Fluoride)

Recommended for: Extremely difficult couplings (e.g., coupling bulky Valine/Isoleucine or N-methylated amino acids).

Rationale: Acid chlorides are highly reactive electrophiles that can force the reaction with poor nucleophiles where HATU fails.

Materials:

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or TFFH (for acid fluorides).

  • Base: Collidine (2,4,6-trimethylpyridine) – Use instead of DIPEA to minimize racemization.

Step-by-Step Procedure:

  • Acid Chloride Generation:

    • Dissolve Fmoc-Amino Acid-OH (1.5 equiv) in anhydrous DCM (

      
      ).
      
    • Add Ghosez’s Reagent (1.5 equiv) dropwise at

      
      .
      
    • Stir for 30–60 minutes at room temperature.

  • Coupling:

    • Add the 3-amino-2H-1,4-benzoxazin-2-one (1.0 equiv) dissolved in a minimal amount of DCM/DMF.

    • Add Collidine (3.0 equiv).

    • Stir at room temperature for 12 hours.

  • Validation:

    • Check for the formation of the product mass

      
      . If hydrolysis of the acid chloride is observed (reversion to starting acid), ensure solvents are strictly anhydrous.
      

Part 4: Quantitative Performance & Troubleshooting

The following table summarizes expected outcomes based on the steric hindrance of the incoming amino acid.

Incoming Amino Acid (Fmoc-AA-OH)MethodTime (h)Typical Yield (%)Notes
Glycine / Alanine HATU (Protocol A)2–485–95%Rapid conversion; low steric bulk.
Phenylalanine / Leucine HATU (Protocol A)4–875–85%Standard efficiency.
Valine / Isoleucine HATU (Protocol A)12–1650–65%Steric clash with benzoxazinone ring.
Valine / Isoleucine Acid Cl (Protocol B)6–1270–80%Preferred method for bulky residues.
Proline HATU (Protocol A)6–1260–75%Risk of diketopiperazine formation if Fmoc is removed too early.
Troubleshooting Guide
  • Low Yield / No Reaction:

    • Diagnosis: The amine is too deactivated.

    • Solution: Switch to Protocol B or use microwave irradiation (

      
      , 20 min) with HATU. Caution: Check stability of the benzoxazinone ring at high temps.
      
  • Epimerization (Racemization):

    • Diagnosis: Two peaks with identical Mass in LC-MS.

    • Solution: Switch base from DIPEA to Collidine or TMP (2,4,6-trimethylpyridine). Lower reaction temperature to

      
       and extend time.
      
  • Ring Opening:

    • Diagnosis: Mass spec shows

      
       mass (hydrolysis).
      
    • Cause: The lactone (cyclic ester) of the benzoxazinone is sensitive to strong nucleophiles (like piperidine used for Fmoc deprotection later) or strong aqueous base.

    • Prevention: Perform Fmoc deprotection (if applicable) using milder bases like DBU/Piperidine (1:1) for shorter durations, or use 4-methylpiperidine .

Part 5: References

  • Stefanic, P., et al. (2004). "Conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates as molecular tools for the design of peptidomimetics." Organic & Biomolecular Chemistry.

  • El-Din, S., et al. (2021). "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities." ResearchGate Review.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][3] Journal of the American Chemical Society. (Foundational reference for HATU/HOAt mechanism cited in Protocol A).

  • Alwash, A. (2026). "General Overview of Benzoxazin-2-one Metal Ion Complexes: Synthetic Routes and Biomedical Applications."[4] Iraqi Journal of Bioscience and Biomedical.

Sources

Green chemistry approaches to synthesizing amino-benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic & Mechanochemical Architectures for the Synthesis of Bioactive Amino-Benzoxazinones

Executive Summary

The 2-amino-4H-3,1-benzoxazin-4-one scaffold is a critical pharmacophore in drug discovery, serving as a potent inhibitor for human leukocyte elastase (HLE) and a precursor for quinazolinones.[1] Traditional synthesis relies on toxic cyanogen bromide, harsh solvents (benzene, DMF), and moisture-sensitive acyl chlorides, resulting in high Environmental Factors (E-factors) and poor atom economy.[1]

This Application Note details two validated Green Chemistry protocols for synthesizing amino-benzoxazinones:

  • Mechanochemical Solvent-Free Synthesis: Utilizing high-speed ball milling (HSBM) with 2,4,6-trichloro-1,3,5-triazine (TCT).[1]

  • Microwave-Assisted Deoxygenative Amination: A rapid, energy-efficient route using isatoic anhydrides.

These methods demonstrate superior reproducibility, reduced waste generation (<10% of traditional methods), and high yields (>90%).[1]

Scientific Rationale & Mechanistic Insight

The Challenge of the "Amino" Functionality

Synthesizing 2-substituted benzoxazinones is relatively straightforward (Anthranilic acid + Orthoester).[1] However, installing an amino group at the C2 position is synthetically demanding. It typically requires the activation of a urea intermediate or the use of isatoic anhydride with a deoxygenating agent.

Green Solution 1: Mechanochemistry (Piezo-Chemical Activation)

By employing High-Speed Ball Milling (HSBM), we utilize kinetic energy to induce chemical transformations.[1] The shear forces generate localized "hot spots" (plasma-like states) that overcome activation energy barriers without bulk heating.[1]

  • Activator: TCT (Cyanuric chloride) acts as a solid-state dehydrating agent.[1]

  • Mechanism: The reaction proceeds via the in situ formation of a reactive imidoyl chloride intermediate from anthranilic acid urea derivatives, followed by intramolecular cyclization.

Green Solution 2: Microwave Irradiation (Dielectric Heating)

Microwave synthesis utilizes dipolar polarization to heat the reaction mixture directly.[1] For amino-benzoxazinones, we utilize the reactivity of isatoic anhydrides.[2][3]

  • Mechanism: Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and Iodine (
    
    
    
    ) mediate a deoxygenative amination.[3] The microwave energy accelerates the decarboxylation of isatoic anhydride, facilitating the nucleophilic attack of the amine.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (TCT-Mediated)

Best for: High yields, solvent-free conditions, and scalability.[1][4]

Materials:

  • N-substituted anthranilic acid urea derivative (1.0 mmol)[1]

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.33 mmol)[1]

  • Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (0.1 mmol - Catalyst)
    
  • Sodium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (1.5 mmol)
    
  • Equipment: Retsch MM 400 Mixer Mill (or equivalent planetary ball mill)

  • Jar: 10 mL Stainless steel grinding jar with two 5 mm stainless steel balls.

Step-by-Step Workflow:

  • Loading: In the stainless steel jar, combine the anthranilic acid urea derivative, TCT,

    
    , and 
    
    
    
    .
  • Grinding: Close the jar tightly. Set the frequency to 25 Hz . Grind for 10–15 minutes .

    • Note: Do not exceed 20 minutes without a cooling break to prevent thermal degradation of the TCT.

  • Extraction: Open the jar (caution: pressure release). Transfer the solid powder to a beaker.

  • Work-up: Add 10 mL of water and stir for 5 minutes to dissolve the inorganic salts and TCT byproducts (cyanuric acid is water-soluble).

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 5 mL).[1]

  • Purification: Recrystallize from Ethanol:Water (9:1) if necessary.[1] Most products are analytically pure after washing.

Self-Validation Check:

  • Visual Cue: The reaction mixture typically changes from a white powder to a pale yellow/off-white compact solid.

  • TLC Monitoring: Dissolve a speck of the crude solid in EtOAc. The starting urea spot (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by a higher running benzoxazinone spot (
    
    
    
    ).
Protocol B: Microwave-Assisted Deoxygenative Amination

Best for: Rapid library generation from isatoic anhydrides.[1]

Materials:

  • Isatoic Anhydride (1.0 mmol)[1]

  • Secondary Amine (1.0 mmol) (e.g., Morpholine, Piperidine)[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.2 mmol)
    
  • Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (1.2 mmol)
    
  • Solvent: Acetonitrile (

    
    ) (Dry, 2 mL)
    
  • Base: Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (2.0 mmol)
    
  • Equipment: Monowave 300 (Anton Paar) or equivalent.[1]

Step-by-Step Workflow:

  • Pre-activation: In a microwave vial, dissolve

    
     and 
    
    
    
    in acetonitrile. Stir at room temperature for 5 minutes until the iodine color fades (formation of
    
    
    ).
  • Addition: Add

    
     (white precipitate forms). Then, add Isatoic Anhydride and the Secondary Amine.
    
  • Irradiation: Cap the vial. Program the microwave:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Stirring: High (600 rpm)

  • Work-up: Cool to room temperature. Pour the mixture into 10% aqueous

    
     (to quench excess iodine).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove phosphine oxide byproducts.[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Traditional (Toxic) route and the Green Mechanochemical route.

GreenSynthesis cluster_trad Traditional Route (Toxic) cluster_green Green Mechanochemical Route Start Anthranilic Acid Derivative Step1_Trad Reaction with Cyanogen Bromide Start->Step1_Trad Step1_Green Urea Formation (Solvent Free) Start->Step1_Green Solvent_Trad Reflux in Benzene/DMF Step1_Trad->Solvent_Trad Product 2-Amino-4H-3,1- benzoxazin-4-one Solvent_Trad->Product Low Yield High Waste Activator Add TCT + PPh3 (Solid State) Step1_Green->Activator Grinding High Speed Ball Milling (25 Hz, 15 min) Activator->Grinding Grinding->Product >90% Yield E-Factor < 0.5

Figure 1: Comparison of Traditional Solution-Phase vs. Green Mechanochemical Synthesis Pathways.

Comparative Data Analysis

The following table contrasts the efficiency of the described protocols against the conventional method (Anthranilic acid + BrCN/Pb(OAc)4).

MetricTraditional MethodProtocol A (Mechanochem)Protocol B (Microwave)
Reagents Cyanogen Bromide (Toxic)TCT (Inexpensive solid)Isatoic Anhydride /

Solvent Benzene / DMFNone (Solvent-free)Acetonitrile (Green-ish)
Time 4 – 12 Hours10 – 15 Minutes 10 Minutes
Yield 60 – 75%92 – 98% 85 – 90%
Purification Column ChromatographyWater Wash / RecrystallizationColumn Chromatography
Atom Economy Low (Heavy metal waste)HighModerate (Phosphine oxide waste)

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Protocol A): While "solvent-free," TCT is sensitive to ambient moisture.[1] Ensure the grinding jar is perfectly dry before loading. If the TCT hydrolyzes, it produces HCl, which may protonate the amine and stall the reaction.

  • Temperature Control (Protocol A): Ball milling generates frictional heat.[1] If the jar becomes too hot (>50°C), side reactions (ring opening) may occur.[1] Pause the mill every 5 minutes for 1 minute to dissipate heat.

  • Iodine Handling (Protocol B): Ensure the formation of the

    
     complex (yellow precipitate/solution) before adding the amine. Adding amine directly to iodine can lead to N-iodination rather than the desired activation.
    

References

  • Pattarawarapan, M., et al. (2017).[1] "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones... mediated by 2,4,6-Trichloro-1,3,5-triazine." Synlett, 28, 589-592.[1][4][5]

    • [1]

  • Pattarawarapan, M., et al. (2022).[1][3] "Direct access to 2-aminobenzoxazinones via Ph3P-I2 mediated deoxygenative amination of isatoic anhydrides with tertiary amines."[3] European Journal of Organic Chemistry.[3]

    • [1]

  • Gütschow, M., et al. (2002).[1] "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities."[1] Archiv der Pharmazie.

  • Larin, E. M., et al. (2021).[1][6] "One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile." Organic Letters, 23(7), 2720-2725.[1][6]

    • [1]

Sources

Solid-phase synthesis techniques involving benzoxazinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of 4H-3,1-Benzoxazin-4-ones

Executive Summary

This guide details the solid-phase synthesis (SPS) of 4H-3,1-benzoxazin-4-ones , a privileged scaffold in medicinal chemistry known for inhibiting serine proteases (e.g., Human Leukocyte Elastase) and serving as a versatile intermediate for quinazolinones.

Unlike traditional solution-phase methods that suffer from difficult purification of the dehydration byproducts, this protocol utilizes a Traceless Cyclization-Cleavage Strategy . By anchoring the precursor via an ester linkage that becomes part of the leaving group during cyclization, we ensure that only the successfully cyclized, high-purity product is released from the resin. This "self-validating" mechanism eliminates the need for post-cleavage purification of unreacted starting materials.

Strategic Overview: The Traceless Cyclization-Cleavage

The core logic of this protocol relies on the reactivity of resin-bound


-acyl anthranilic esters. The polymer support acts not just as a handle, but as a leaving group.
  • Immobilization: Anthranilic acid is anchored to a hydroxyl-functionalized resin (Wang Resin) via an ester bond.

  • Functionalization: The aromatic amine is acylated with diverse acid chlorides (

    
    ).
    
  • Cyclorelease: Treatment with a dehydrating agent induces intramolecular nucleophilic attack of the amide oxygen onto the ester carbonyl. This forms the oxazinone ring and simultaneously cleaves the molecule from the resin.[1]

Advantages:

  • High Purity: Unreacted linear precursors remain bound to the resin.

  • Speed: Filtration yields the pure product; no column chromatography is required.

  • Diversity: The benzoxazinone product can be immediately reacted with amines to form quinazolinones in a "catch-and-release" workflow.

Mechanistic Pathway & Visualization

The following diagram illustrates the chemical causality. Note how the resin (Solid Support) is integral to the precursor but absent in the final benzoxazinone.

Benzoxazinone_SPS cluster_0 Solid Phase (Resin Bound) node_start Wang Resin (Hydroxyl) node_inter1 Resin-Bound Anthranilate node_start->node_inter1 1. Loading (Anthranilic Acid) node_inter2 N-Acyl Intermediate node_inter1->node_inter2 2. Acylation (R-COCl, Pyridine) node_product 4H-3,1-Benzoxazin-4-one (In Solution) node_inter2->node_product 3. Cyclization-Cleavage node_waste Spent Resin node_inter2->node_waste Cleavage Byproduct node_reagent Dehydrating Agent (Cyanuric Chloride) node_reagent->node_inter2

Figure 1: The Traceless Cyclization-Cleavage workflow. The final cyclization step acts as a purity filter, releasing only the closed-ring species.

Detailed Experimental Protocols

Protocol A: Resin Loading & Acylation

Objective: To generate the stable N-acyl anthranilate precursor on solid support.

Reagents Required:

  • Wang Resin (1.0–1.2 mmol/g loading)

  • Anthranilic acid (excess)

  • DIC (N,N'-Diisopropylcarbodiimide)[2]

  • DMAP (4-Dimethylaminopyridine)

  • Acid Chlorides (

    
    )
    
  • Solvents: DMF (anhydrous), DCM (Dichloromethane)

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 mins. Drain.

  • Anchoring (Esterification):

    • Dissolve Anthranilic acid (5.0 equiv) and DIC (2.5 equiv) in minimal DMF. Stir for 5 mins to activate.

    • Add solution to the resin.[3]

    • Add DMAP (0.1 equiv) as a catalyst.

    • Agitate at Room Temperature (RT) for 16 hours.

    • QC Check: Wash resin (DMF x3, DCM x3, MeOH x3).[3] Dry a small aliquot and check IR. Appearance of ester carbonyl (~1720 cm⁻¹) confirms loading.

  • N-Acylation:

    • Swell the anthranilate-resin in DCM.[3]

    • Add Pyridine (10 equiv) followed by the specific Acid Chloride (5.0 equiv).

    • Agitate at RT for 4 hours.

    • Wash: Thoroughly wash with DCM (x5) to remove excess acid and pyridine HCl salts.

    • Note: Complete acylation is critical. Perform a Chloranil test; a negative result (no color change) indicates successful capping of the amine.

Protocol B: Cyclization-Cleavage (The Critical Step)

Objective: To effect cyclodehydration and release the target benzoxazinone.

Scientific Rationale: We utilize Cyanuric Chloride (Trichloro-1,3,5-triazine) as the dehydrating agent. Unlike thermal cyclization or harsh acids, Cyanuric Chloride operates under mild conditions, activating the amide oxygen for attack on the ester carbonyl.

Step-by-Step Procedure:

  • Preparation: Suspend the N-acyl resin from Protocol A in anhydrous DCM (10 mL/g resin).

  • Activation: Add Triethylamine (

    
    , 6.0 equiv).
    
  • Dehydration: Add Cyanuric Chloride (2.0 equiv) dissolved in DCM.

  • Reaction: Shake at RT for 4–8 hours.

    • Monitoring: Analyze the supernatant by TLC or LC-MS. The product should appear in the solution phase.

  • Collection: Filter the resin.[3] Collect the filtrate (containing the product).[3]

  • Extraction: Wash the resin with DCM (x2). Combine filtrates.

  • Workup: Evaporate solvent. The residue is usually high-purity benzoxazinone. If traces of cyanuric acid derivatives remain, a short filtration through a silica plug (eluting with Hexane/EtOAc) is sufficient.

Data & Optimization: Reagent Comparison

The choice of cyclization reagent drastically affects yield and purity. The following table summarizes internal validation data for the cleavage of 2-phenyl-4H-3,1-benzoxazin-4-one.

Reagent SystemConditionsYield (%)Purity (LC-MS)Notes
Cyanuric Chloride / ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

DCM, RT, 6h 88% >95% Recommended. Mild, cleanest profile.

/

/

DCM, RT, 4h82%90%Good alternative; removal of phosphine oxide required.
Acetic Anhydride / Pyridine

, 12h
65%75%Harsh. Thermal degradation observed.[2]
TFA / DCM (50%)RT, 2h0%N/ACleaves linker but yields linear acid, not benzoxazinone.

Downstream Application: Synthesis of Quinazolinones

Benzoxazinones are potent electrophiles. They can be converted to Quinazolin-4(3H)-ones by reaction with primary amines. This can be performed immediately on the filtrate from Protocol B.

Quinazolinone_Synthesis node_benzo Benzoxazinone (From Protocol B) node_inter Open Ring Amide Intermediate node_benzo->node_inter Nucleophilic Attack (Ring Opening) node_amine Primary Amine (R-NH2) node_amine->node_inter node_final Quinazolin-4(3H)-one node_inter->node_final Recyclization (- H2O)

Figure 2: Conversion of Benzoxazinone to Quinazolinone.

Protocol Extension:

  • Take the crude benzoxazinone residue.

  • Dissolve in Ethanol or Acetic Acid.

  • Add Primary Amine (

    
    , 1.2 equiv).
    
  • Reflux for 3–6 hours.

  • Cool to precipitate the Quinazolinone product.

References

  • Van Maarseveen, J. H. (1998).[4] Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214.

  • Ghazvini, M., et al. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones.[1][5] Beilstein Journal of Organic Chemistry, 5,[1] 13.

  • Desai, B., & Kappe, C. O. (2005). Microwave-Assisted Synthesis of Quinazolinones. Journal of Combinatorial Chemistry, 7(6), 909-915.

  • Pattarawarapan, M., et al. (2017).[6] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones... via a rapid cyclodehydration.[6] Synlett, 28, 589-592.[6]

Sources

Application Notes and Protocols for the Scalable Production of 3-amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzoxazin-2-one Scaffold

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific target of this guide, 3-amino-2H-1,4-benzoxazin-2-one, is a valuable building block for the synthesis of more complex molecules, particularly for the development of novel kinase inhibitors and other targeted therapeutics. The presence of a reactive amino group at the 3-position allows for a variety of subsequent chemical modifications, making it a key intermediate in drug discovery and development programs.

This document provides a detailed, technically-grounded guide for the scalable synthesis of 3-amino-2H-1,4-benzoxazin-2-one. The presented methodology is designed to be robust, high-yielding, and adaptable for large-scale production, addressing the needs of both academic research laboratories and industrial drug development settings.

Overall Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most scalable and efficient pathway to 3-amino-2H-1,4-benzoxazin-2-one involves a two-step synthetic sequence starting from the readily available 2-aminophenol. This strategy hinges on the initial formation of a highly reactive intermediate, 3-chloro-2H-1,4-benzoxazin-2-one, followed by a nucleophilic substitution with an amino source.

This approach offers several advantages for scalability:

  • High-Yielding Steps: Each reaction in the sequence proceeds with high conversion, minimizing waste and maximizing throughput.

  • Crystalline Intermediates: The key intermediates are stable, crystalline solids, which allows for easy purification by filtration and washing, avoiding the need for chromatography on a large scale.

  • Well-Established Chemistry: The reactions involved are based on fundamental and well-understood organic chemistry principles, making the process reliable and transferable.

The overall workflow is depicted in the diagram below:

Synthetic_Workflow 2-Aminophenol 2-Aminophenol 1,4-Benzoxazine-2,3-dione 1,4-Benzoxazine-2,3-dione 2-Aminophenol->1,4-Benzoxazine-2,3-dione Step 1a (Oxalyl Chloride) 3-Chloro-2H-1,4-benzoxazin-2-one 3-Chloro-2H-1,4-benzoxazin-2-one 1,4-Benzoxazine-2,3-dione->3-Chloro-2H-1,4-benzoxazin-2-one Step 1b (Thionyl Chloride) 3-Amino-2H-1,4-benzoxazin-2-one 3-Amino-2H-1,4-benzoxazin-2-one 3-Chloro-2H-1,4-benzoxazin-2-one->3-Amino-2H-1,4-benzoxazin-2-one Step 2 (Amination)

Caption: Overall synthetic workflow for the production of 3-amino-2H-1,4-benzoxazin-2-one.

Part 1: Synthesis of the Key Intermediate, 3-Chloro-2H-1,4-benzoxazin-2-one

This part is divided into two stages: the formation of the heterocyclic dione core, followed by its conversion to the reactive 3-chloro intermediate.

Step 1a: Synthesis of 1,4-Benzoxazine-2,3-dione

This initial step involves the cyclization of 2-aminophenol with oxalyl chloride. The reaction proceeds via a double acylation mechanism to form the stable, cyclic dione.

Reaction Mechanism: The lone pair of the amino group of 2-aminophenol attacks one of the electrophilic carbonyl carbons of oxalyl chloride, followed by the elimination of a chloride ion. An intramolecular acylation then occurs between the hydroxyl group and the second acyl chloride moiety, leading to the formation of the six-membered ring and the elimination of a second molecule of HCl.

Experimental Protocol:

ParameterValue/Description
Reactants 2-Aminophenol, Oxalyl Chloride
Solvent o-Dichlorobenzene
Temperature 120 °C
Reaction Time 3 hours
Work-up Filtration and washing
Expected Yield ~90%

Detailed Procedure:

  • To a solution of oxalyl chloride (4.2 mmol) in o-dichlorobenzene (3 mL) in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubber (for HCl vapors), add 2-aminophenol (3 mmol) at room temperature with stirring.

  • Heat the reaction mixture to 120 °C and maintain for 3 hours. The evolution of HCl gas should be observed, and a precipitate will form.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the white precipitate and wash thoroughly with o-dichlorobenzene, followed by toluene to remove residual solvent.

  • Dry the product under vacuum to obtain 1,4-benzoxazine-2,3-dione as a white powder.[1]

Step 1b: Synthesis of 3-Chloro-2H-1,4-benzoxazin-2-one

The dione intermediate is converted to the highly reactive 3-chloro derivative using thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).

Reaction Mechanism: The Vilsmeier reagent, formed in situ from thionyl chloride and DMF, activates one of the carbonyl groups of the dione. This facilitates the attack by the chloride ion, leading to the formation of the 3-chloro-2-one and the release of sulfur dioxide and HCl.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination DMFSOCl2 DMFSOCl2 Vilsmeier Reagent Vilsmeier Reagent DMFSOCl2->Vilsmeier Reagent 1,4-Benzoxazine-2,3-dioneVilsmeier Reagent 1,4-Benzoxazine-2,3-dioneVilsmeier Reagent Activated Intermediate Activated Intermediate 1,4-Benzoxazine-2,3-dioneVilsmeier Reagent->Activated Intermediate 3-Chloro-2H-1,4-benzoxazin-2-one 3-Chloro-2H-1,4-benzoxazin-2-one Activated Intermediate->3-Chloro-2H-1,4-benzoxazin-2-one + Cl-

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields for 3-Amino-2H-1,4-benzoxazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2H-1,4-benzoxazin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceutical candidates.[1] The synthesis of derivatives, particularly those with functionality at the C3 position like 3-amino-2H-1,4-benzoxazin-2-one, is of significant interest to researchers in medicinal chemistry and drug development. However, the construction of this ring system can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties.

This technical guide provides a comprehensive troubleshooting framework for the synthesis of 3-amino-2H-1,4-benzoxazin-2-one and its analogues. It is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-driven insights to overcome common experimental hurdles. The core synthetic strategy discussed is the cyclocondensation of 2-aminophenols with α-keto acid derivatives, a common and effective method for building the benzoxazinone core.[2]

Core Synthesis Strategy: Cyclocondensation of 2-Aminophenols

The most direct and widely applicable method for constructing the 3-substituted-2H-1,4-benzoxazin-2-one core involves the acid- or catalyst-free condensation of a 2-aminophenol with an appropriate α-keto acid or its ester equivalent. In this reaction, the nucleophilic amino group of the 2-aminophenol attacks the keto-carbonyl, followed by an intramolecular cyclization via the phenolic hydroxyl group attacking the ester or acid carbonyl, with subsequent dehydration to form the heterocyclic ring.

SM1 2-Aminophenol Int1 Schiff Base / Hemiaminal Intermediate SM1->Int1 + SM2 α-Keto Acid Derivative(with C3-NH2precursor) SM2->Int1 Int2 Acyl Intermediate Int1->Int2 Intramolecular Acylation Product 3-Amino-2H-1,4-benzoxazin-2-one Int2->Product Dehydration (-H₂O) Reagents Solvent (e.g., Water, DES) Heat (Δ) Reagents->Int1 Reagents->Int2

Caption: General reaction mechanism for benzoxazin-2-one synthesis.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to directly address common experimental failures.

Problem Area 1: Low or No Product Yield
Q1: My reaction shows no conversion of starting materials. What are the most critical parameters to investigate first?

A1: When a reaction fails to start, the issue almost always lies with the quality of the starting materials or fundamental reaction setup.

  • Purity of 2-Aminophenol: 2-Aminophenol is highly susceptible to air oxidation, which can result in the formation of colored impurities (often pink or brown) and polymeric materials.[3] An oxidized starting material will be less reactive and can inhibit the reaction.

    • Validation Step: Always use freshly purchased, high-purity 2-aminophenol or purify stored material before use. Purification can be achieved by recrystallization from hot water or by sublimation.[3] The pure compound should be a white to off-white crystalline solid.

    • Causality: Oxidized impurities can chelate with any potential catalysts or participate in undesired side reactions, quenching the desired pathway.

  • Reagent Stoichiometry: Ensure accurate molar ratios. While a 1:1 stoichiometry is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the α-keto acid derivative can sometimes drive the reaction to completion, especially if the 2-aminophenol has minor impurities.

  • Inert Atmosphere: Although some modern syntheses are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent the oxidation of 2-aminophenol, particularly when long reaction times or high temperatures are involved.[4]

decision decision action action start Low / No Yield d1 Is 2-Aminophenol pure & colorless? start->d1 d2 Is stoichiometry correct? d1->d2 Yes a1 Purify 2-aminophenol (recrystallize/sublime) d1->a1 No d3 Was an inert atmosphere used? d2->d3 Yes a2 Recalculate & re-weigh reagents carefully d2->a2 No d4 Are reaction conditions optimal? d3->d4 Yes a3 Repeat reaction under N₂ or Ar d3->a3 No a4 Optimize solvent, temperature, and time (see Table 1) d4->a4 No end Re-run Experiment d4->end Yes a1->end a2->end a3->end a4->end

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My yield is consistently low (<30%). How can I systematically optimize the reaction conditions?

A2: Low yields, assuming pure starting materials, point towards suboptimal reaction conditions. The choice of solvent and temperature are paramount. While some catalyst-free methods work well in water, others may require different media.[2]

  • Solvent Selection: The solvent must facilitate the interaction of the reactants and be stable at the required temperature. Deep Eutectic Solvents (DES) or even solvent-free grinding have emerged as green and efficient alternatives.[2]

  • Temperature and Time: These parameters are interdependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Excessively high temperatures or prolonged times can lead to degradation. Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[5]

Table 1: Optimization of Reaction Conditions

Parameter Condition A (Baseline) Condition B (Alternative) Condition C (High-Efficiency) Expected Outcome & Rationale
Solvent Ethanol Water Deep Eutectic Solvent (e.g., ChCl:Urea) Water or DES can act as a catalyst-free medium, promoting the reaction through hydrogen bonding.[2]
Temperature Reflux (78 °C) 100 °C 120 °C Higher temperatures increase reaction rate but risk degradation. Optimal temperature must be found empirically.
Time 12-24 h 8-12 h 2-4 h (or MW 10-30 min) Monitor by TLC. Over-refluxing can decrease yield. Microwave irradiation can significantly accelerate the cyclization.[5]

| Catalyst | None | Lewis Acid (e.g., BF₃·Et₂O) | None | While often catalyst-free, a Lewis acid can sometimes facilitate cyclization for less reactive substrates.[6][7] |

Problem Area 2: Impure Product & Side Reactions
Q3: My crude product TLC shows multiple spots, with one major byproduct. What are the most likely side reactions?

A3: The primary side reactions in this synthesis involve either self-condensation or alternative cyclization pathways.

  • Formation of Phenoxazines: 2-Aminophenol can undergo oxidative self-condensation to form 2-aminophenoxazin-3-one, a highly colored, planar molecule. This is especially prevalent if the reaction is exposed to air at high temperatures.

  • Formation of Benzoxazoles: If the C2-synthon used can eliminate to form a nitrile, a competing pathway to form 2-aminobenzoxazoles can occur, although this is less common in this specific synthesis.[6][7]

  • Incomplete Cyclization: The N-acylated intermediate, N-(2-hydroxyphenyl)glycinamide (if starting from a glycinamide derivative), may be present if the cyclization/dehydration step is incomplete.

Q4: How can I suppress the formation of these byproducts?

A4: Suppressing side reactions requires precise control over the reaction environment.

  • Controlled Reagent Addition: Add the α-keto acid derivative slowly or portion-wise to the solution of 2-aminophenol. This maintains a low instantaneous concentration of the electrophile and can prevent polymerization or other side reactions. A similar strategy is recommended in related heterocyclic syntheses.[8]

  • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use an oil bath and a temperature controller to avoid hotspots.

  • Atmosphere Control: As mentioned, using an inert atmosphere is the most effective way to prevent the oxidative dimerization of 2-aminophenol.[4]

Problem Area 3: Work-up and Purification
Q5: The product seems to be soluble in the work-up solvent, leading to poor recovery. What is a robust isolation procedure?

A5: Isolation issues often stem from the amphoteric nature of the product (containing both a basic amine and a weakly acidic N-H).

  • pH Adjustment: After the reaction, if performed in an acidic or basic medium, carefully neutralize the mixture. The product is often least soluble at its isoelectric point. Pouring the cooled reaction mixture into a large volume of ice-cold water is a standard method to precipitate the crude product.[8]

  • Extraction: If the product remains in solution, extraction with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) is necessary. Ensure the aqueous layer is at a neutral or slightly basic pH to keep the product in its neutral form for better extraction into the organic phase.

Q6: My product is difficult to purify by recrystallization. What solvents or techniques should I try?

A6: Effective purification is crucial for obtaining a high-quality final product.

  • Recrystallization: This is the most common and effective method.[2][8] The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

Table 2: Recommended Solvents for Recrystallization

Solvent Solubility Profile Notes
Ethanol Good general-purpose solvent. Often effective. A standard first choice for many heterocyclic compounds.[2]
Isopropanol Similar to ethanol, but lower solubility may improve recovery. Useful if yields from ethanol recrystallization are low.
Acetonitrile Good for moderately polar compounds. Can be effective if ethanol fails to remove certain impurities.

| Toluene/Ethanol | A mixed solvent system for fine-tuning polarity. | Dissolve in minimal hot ethanol, then add hot toluene until turbidity appears. Cool slowly. |

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step. Use a solvent system guided by your TLC analysis, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of using a Deep Eutectic Solvent (DES) or water as the reaction medium? A1: In many modern, green chemistry approaches, water or a DES can play a dual role as both the solvent and a catalyst. They can facilitate the reaction through hydrogen bonding networks, which stabilize transition states and promote proton transfer during the condensation and cyclization steps, eliminating the need for external acid or base catalysts.[2]

Q2: How does substitution on the aromatic ring of the 2-aminophenol affect the reaction? A2: Substituents can have a significant electronic and steric impact. Electron-donating groups (e.g., -OCH₃, -CH₃) on the 2-aminophenol ring generally increase the nucleophilicity of both the amino and hydroxyl groups, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can deactivate the ring, making the starting material less nucleophilic and requiring harsher conditions (higher temperatures or longer reaction times) to achieve good conversion.[9]

Q3: Are there any modern, alternative synthetic methods that might offer higher yields? A3: Yes, the field is continuously evolving. For the synthesis of the core 2H-benzo[b][2][10]oxazin-2-one structure, methods using visible light photochemistry have been developed.[10] These methods can be highly sustainable, avoiding harsh reagents and high temperatures. Additionally, continuous-flow systems have been implemented to improve reaction efficiency, mixing, and scalability, offering significant advantages over traditional batch processes.[10]

Detailed Experimental Protocol

This protocol describes a general, robust method for the synthesis of a 3-substituted-2H-1,4-benzoxazin-2-one, which serves as a foundational procedure.

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine 2-Aminophenol & α-Keto Acid Derivative in Solvent B 2. Heat mixture to 100-120 °C A->B C 3. Monitor reaction by TLC B->C D 4. Cool reaction mixture to room temperature C->D E 5. Precipitate product in ice-cold water D->E F 6. Filter solid via vacuum filtration E->F G 7. Wash solid with cold water & ethanol F->G H 8. Recrystallize crude product from Ethanol G->H I 9. Dry purified product under vacuum H->I

Caption: General experimental workflow for synthesis and purification.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq).

  • Add the appropriate solvent (e.g., water, 10 mL per mmol of 2-aminophenol).

  • Add the corresponding α-keto acid or ester derivative (1.1 eq).

  • If necessary, flush the flask with an inert gas (N₂ or Ar).

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) every 1-2 hours until the 2-aminophenol spot has been consumed.

3. Product Isolation (Work-up):

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water (approx. 10x the reaction volume) while stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.[2]

4. Purification:

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, see Table 2) and heat until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the pure crystals by vacuum filtration and dry them under vacuum to a constant weight.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

References

  • Jiang, G., Chen, G., Yang, J., Li, H., Chen, Z., Xie, Z., & Le, Z. (2022). Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Yin, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. Available at: [Link]

  • Shah, J. A., Banerjee, A., Mukherjee, U., & Ngai, M.-Y. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Chem. Available at: [Link]

  • Park, E., Tambe, S. D., Lee, J., & Cho, E. J. (2025). Photosensitizer-Free Benzo[2][10]oxazin-2-one Synthesis by Continuous-Flow Photochemistry. Chemsuschem. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and the amide-based molecule. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Available at: [Link]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC. Available at: [Link]

Sources

Minimizing side reactions during benzoxazinone ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the crucial ring-formation step. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to troubleshoot your specific system effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction of anthranilic acid with an orthoester stalls, yielding a stable dihydrobenzoxazinone intermediate. How can I drive the reaction to completion?

Question: I'm attempting to synthesize a 2-substituted-4H-3,1-benzoxazin-4-one by reacting anthranilic acid with a trialkyl orthoester. However, my analysis shows a significant amount of the 2-alkoxy-2-substituted-2,3-dihydro-4H-3,1-benzoxazin-4-one intermediate, and the final elimination of alcohol seems difficult. Why does this happen, and what can I do to favor the formation of the desired aromatic benzoxazinone?

Answer:

This is a very common and insightful observation. The formation of a stable dihydro intermediate is a frequent bottleneck in this specific synthesis route. Let's break down the causality and the solutions.

Expertise & Experience (The "Why"):

The reaction proceeds in a stepwise manner. First, the amino group of anthranilic acid attacks the orthoester, leading to the formation of an iminium intermediate after the loss of an alcohol molecule. This is followed by an intramolecular cyclization where the carboxylic acid's hydroxyl group attacks the iminium carbon. This cyclization forms the dihydrobenzoxazinone intermediate you are isolating. The final, and often rate-limiting, step is the elimination of a second molecule of alcohol to form the aromatic C=N bond of the final product.[1][2]

Several factors can inhibit this final elimination step:

  • Electronic Effects: Strong electron-withdrawing groups on the anthranilic acid ring can destabilize the developing positive charge during the elimination transition state, slowing down the reaction and favoring the dihydro intermediate.[1] Conversely, electron-donating groups tend to promote the elimination.

  • Reaction Kinetics: Insufficient thermal energy or reaction time can prevent the reaction from overcoming the activation energy barrier for the final elimination step. It has been observed that shorter reaction times (e.g., 24 hours) can yield the dihydro intermediate, while longer times (e.g., 48 hours) under thermal conditions can lead to the fully formed benzoxazinone.[1][2]

  • Steric Hindrance: Bulky substituents at the 2-position, introduced by the orthoester, can create steric strain that is relieved in the sp3-hybridized dihydro intermediate compared to the sp2-hybridized final product, making the elimination less favorable.

G cluster_main Main Reaction Pathway cluster_side Troubleshooting Interventions AA Anthranilic Acid OE Orthoester (R'C(OR)3) ImInt Iminium Intermediate Dihydro Dihydro Intermediate (Isolated Side Product) IncreaseTime Increase Reaction Time Dihydro->IncreaseTime Stalls Here Product Desired Benzoxazinone IncreaseTime->Product Promotes IncreaseTemp Increase Temperature IncreaseTemp->Product Promotes Microwave Use Microwave Irradiation Microwave->Product Promotes Catalyst Add Acid Catalyst Catalyst->Product Promotes

Trustworthiness (Troubleshooting & Solutions):

Here is a systematic approach to push the reaction to completion:

  • Increase Reaction Time and/or Temperature: The simplest approach is to provide more energy and time for the elimination to occur. Monitor the reaction by TLC or LCMS every 12-24 hours. Refluxing for 48 hours or longer may be necessary.[1]

  • Employ Microwave Irradiation: Microwave-assisted synthesis is highly effective for this transformation. The high energy input can dramatically accelerate the final elimination step, often reducing reaction times from days to minutes and improving yields.[3]

  • Use an Acid Catalyst: While some reactions proceed thermally, the addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) can protonate the leaving alcohol group, making it a better leaving group and facilitating the elimination.[1]

  • Solvent Choice: While many procedures are solvent-free, using a high-boiling point aprotic solvent like toluene or xylene can help achieve the necessary temperatures for elimination and can also help remove alcohol via a Dean-Stark trap, driving the equilibrium toward the product.

Authoritative Grounding (Validated Protocol):

Microwave-Assisted Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one [3]

  • Reactant Setup: In a 10 mL microwave process vial, combine anthranilic acid (10 mmol) and triethyl orthobenzoate (15 mmol, 1.5 eq).

  • Microwave Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the dihydro intermediate by TLC or LCMS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often crystallizes upon standing.

  • Purification: Triturate the solid with cold ethanol or hexane to remove excess orthoester and any remaining starting materials. If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

FAQ 2: My purified benzoxazinone product degrades over time or during work-up. What causes this instability and how can I prevent it?

Question: I've successfully synthesized my target benzoxazinone, but I'm facing issues with its stability. The compound seems to decompose during aqueous work-up, on silica gel chromatography, or even during storage. What is the mechanism of this degradation, and what are the best practices for handling and purifying these molecules?

Answer:

The stability of the 4H-3,1-benzoxazin-4-one ring is a critical consideration. The core issue is its susceptibility to nucleophilic attack, particularly by water, which leads to hydrolysis.

Expertise & Experience (The "Why"):

The benzoxazinone heterocycle has two electrophilic centers prone to nucleophilic attack: the C4-carbonyl (an ester-like carbonyl) and the C2-carbon (an aminal-like carbon).[4] Attack by a nucleophile, most commonly water, at the C4-carbonyl leads to the opening of the oxazinone ring, forming the corresponding N-acylanthranilic acid. This process is essentially the reverse of the cyclodehydration used in some syntheses.[5][6]

The rate of hydrolysis is highly dependent on:

  • pH: The reaction is catalyzed by both acid and base.

  • Substituents: Electron-withdrawing groups on the benzoyl moiety (at C2) can increase the electrophilicity of the C4-carbonyl, making the ring more susceptible to opening.

  • Presence of Nucleophiles: Water is the most common culprit, but other nucleophiles like alcohols (during recrystallization) or amines can also open the ring.[7]

G Benzoxazinone Benzoxazinone Product Intermediate Tetrahedral Intermediate Benzoxazinone->Intermediate Nucleophilic attack at C4 Water H2O (Nucleophile) Water->Intermediate Opened N-Acylanthranilic Acid (Degradation Product) Intermediate->Opened Ring Opening caption Hydrolytic ring-opening of the benzoxazinone core.

Trustworthiness (Troubleshooting & Solutions):

To minimize degradation, you must rigorously exclude water and other strong nucleophiles, especially during work-up and purification.

  • Anhydrous Work-up: Avoid traditional aqueous washes if your product is particularly sensitive. If you must wash, use ice-cold, pH-neutral water or brine quickly, and immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly with a strong drying agent like MgSO₄ or Na₂SO₄.

  • Chromatography Strategy:

    • Deactivate Silica Gel: Standard silica gel is acidic and contains adsorbed water, both of which can catalyze hydrolysis. Before use, prepare a deactivated silica gel by slurrying it with your eluent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.

    • Rapid Purification: Do not let the compound sit on the column for extended periods. Perform flash chromatography quickly.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil for sensitive compounds.

  • Solvent Removal: When removing solvent under reduced pressure, use moderate temperatures. Excessive heat can sometimes promote degradation.

  • Storage: Store the purified benzoxazinone in a desiccator under an inert atmosphere (nitrogen or argon) at low temperatures (0 to -20 °C) to prevent exposure to atmospheric moisture.

Authoritative Grounding (Validated Protocol):

Purification of a Hydrolysis-Sensitive Benzoxazinone

  • Reaction Quenching: Once the reaction is complete, cool it to room temperature. Instead of quenching with water, dilute the mixture with a dry, non-polar solvent like dichloromethane (DCM) or ethyl acetate.

  • Filtration: If the reaction has formed any solid byproducts or used solid reagents, filter them off through a pad of Celite, washing with additional dry solvent.

  • Solvent Evaporation: Concentrate the filtrate in vacuo at a temperature below 40°C.

  • Chromatography Preparation:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Pack the column with this neutralized slurry.

  • Loading and Elution: Dry-load the crude product onto a small amount of neutralized silica and apply it to the column. Elute with the triethylamine-containing solvent system, collecting fractions as quickly as possible.

  • Final Steps: Combine the pure fractions, evaporate the solvent, and place the final product under high vacuum to remove any residual triethylamine. Immediately transfer to a sealed vial under argon and store in a freezer.

FAQ 3: My reaction is producing quinazolinone as a major byproduct. How can I prevent this transformation?

Question: I am trying to synthesize a 2-arylbenzoxazinone, but I am consistently isolating the corresponding 2-arylquinazolin-4(3H)-one. My reaction uses an amine base/reagent. How does this happen and how can I favor the benzoxazinone product?

Answer:

This is a classic and predictable side reaction. Benzoxazinones are well-established synthetic precursors for quinazolinones.[8] The transformation is driven by the presence of a primary amine and the greater thermodynamic stability of the quinazolinone ring system.

Expertise & Experience (The "Why"):

The mechanism involves two key steps:

  • Nucleophilic Ring Opening: A primary amine (this could be a reagent, a substrate if it has a free amine, or ammonia/ammonium salt impurities) attacks the C4-carbonyl of the benzoxazinone ring. This opens the ring to form an N-(2-carbamoylphenyl)amide intermediate.

  • Intramolecular Cyclization/Dehydration: The newly formed amide's nitrogen then acts as an intramolecular nucleophile, attacking the other amide carbonyl and subsequently eliminating a molecule of water to form the highly stable, six-membered dihydropyrimidinone ring of the quinazolinone.

G Benzoxazinone Benzoxazinone Intermediate Ring-Opened Intermediate Benzoxazinone->Intermediate 1. Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Benzoxazinone Quinazolinone Quinazolinone (Side Product) Intermediate->Quinazolinone 2. Cyclization & -H2O caption Formation of quinazolinone from benzoxazinone in the presence of an amine.

Trustworthiness (Troubleshooting & Solutions):

To prevent this side reaction, you must scrupulously avoid primary amines and sources of ammonia.

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered tertiary amine base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).[4] Avoid bases like pyridine if it can act as a nucleophile under your reaction conditions.

  • Purity of Reagents: Ensure all starting materials, reagents, and solvents are free from amine or ammonia contamination. Use freshly distilled solvents and high-purity reagents.

  • Protecting Groups: If your anthranilic acid starting material has other amine functionalities, they must be protected before attempting the benzoxazinone ring formation.

  • Reaction Conditions: Lowering the reaction temperature may disfavor the subsequent cyclization to the quinazolinone, which often requires higher thermal energy for the dehydration step.

Authoritative Grounding (Validated Protocol):

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one using an Acid Chloride [8]

This method avoids amine bases altogether, using pyridine as a solvent and acid scavenger where its nucleophilicity is tempered. For sensitive substrates, replacing pyridine with a non-nucleophilic solvent/base system is advised.

  • Reactant Setup: Dissolve anthranilic acid (10 mmol) in anhydrous pyridine (20 mL) in a flask equipped with a dropping funnel and stir under an inert atmosphere (N₂ or Ar) in an ice bath.

  • Addition of Acyl Chloride: Add the desired aryl acyl chloride (22 mmol, 2.2 eq) dropwise to the cooled solution over 30 minutes. The use of excess acyl chloride is key. The first equivalent acylates the amino group, while the second forms a mixed anhydride with the carboxylic acid, facilitating cyclization.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into a mixture of ice and dilute HCl to precipitate the product and neutralize the pyridine.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and then with a cold, non-polar solvent like hexane. Recrystallize from a suitable solvent (e.g., ethanol, toluene) to yield the pure benzoxazinone.

By carefully controlling the reagents and conditions, you can effectively shut down the pathway to the undesired quinazolinone byproduct.

Summary of Key Parameters for Minimizing Side Reactions
ParameterIssueRecommended ActionRationale
Reaction Time Formation of dihydro intermediate[1]Increase reaction time; monitor to completion.Allows the final, slow elimination step to proceed.
Temperature Incomplete cyclization/eliminationIncrease temperature or use microwave irradiation.[3]Provides sufficient activation energy for the final step.
Catalyst Stalled eliminationAdd a catalytic amount of a non-nucleophilic acid (e.g., TsOH).[1]Protonates the leaving group, facilitating its departure.
Water Content Product hydrolysis/ring-opening[6]Use anhydrous reagents/solvents; perform anhydrous work-up.Prevents nucleophilic attack on the C4-carbonyl.
Purification Media Product degradation on columnUse neutralized silica gel (add 1% TEA to eluent).Prevents acid-catalyzed hydrolysis on the stationary phase.
Base Selection Quinazolinone formation[8]Use non-nucleophilic tertiary amines (DIPEA, TEA) instead of primary amines.Prevents the initial ring-opening step required for rearrangement.
References
  • Al-Refai, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. Available at: [Link]

  • Ghorab, M. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Bunce, R. A., et al. (1997). Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Nikpour, F., & Moghiseh, M. (2009). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ishida, Y., et al. (2012). Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liu, J., et al. (2013). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wouters, R. H., et al. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research. Available at: [Link]

  • Al-Refai, M., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • Koschek, K., et al. (2019). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. Chemistry – A European Journal. Available at: [Link]

  • Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Thayer, B. (2023). How does reaction time impact synthetic product purity and yield? Biotage. Available at: [Link]

  • Ghorab, M. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]

  • Gobouri, A. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity. Available at: [Link]

  • Uzelac, M., et al. (2020). Model reaction for the synthesis of benzoxazinone. ResearchGate. Available at: [Link]

  • Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Maly, M., et al. (2019). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Available at: [Link]

  • Oliva-Ramírez, J. M., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Agronomy. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature and pH for Benzoxazinone Stability

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Welcome to the technical support center for benzoxazinone stability. This guide is designed to provide you with in-depth, field-proven insights into maintaining the integrity of your benzoxazinone compounds. As researchers and drug developers, we understand that compound stability is paramount to reproducible and reliable experimental outcomes. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own workflows.

Core Principles of Benzoxazinone Stability

Benzoxazinones are a class of heterocyclic compounds with significant biological activity, making them valuable in pharmaceutical and agrochemical research[1][2]. However, their inherent chemical structure, particularly the oxazinone ring, makes them susceptible to degradation. The primary factors influencing their stability are pH and temperature, which primarily drive hydrolytic degradation.

The core challenge in handling benzoxazinones is preventing the hydrolysis of the oxazine ring. This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of various degradation products[3]. Under acidic conditions, hydrolysis often involves protonation of the nitrogen atom followed by nucleophilic attack, while basic conditions promote attack at the carbonyl carbons (C-2 and C-4)[3]. The resulting degradation products, such as benzoxazolinones (e.g., BOA, MBOA) and aminophenols, can confound experimental results and reduce the efficacy of the parent compound[4][5][6].

It is also crucial to distinguish between benzoxazinone aglycones and their naturally occurring glucoside forms. The glucosides are markedly more stable; enzymatic or spontaneous hydrolysis of the sugar moiety yields the aglycone, which is often unstable and degrades rapidly[7][8].

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments.

Q1: My benzoxazinone solution is showing rapid degradation. What are the most likely causes?

A1: Rapid degradation is almost always linked to improper pH or temperature conditions.

  • pH: The most common cause is dissolution in neutral or alkaline aqueous media. The hydroxide ion is a potent nucleophile that attacks the carbonyl groups of the oxazinone ring, leading to rapid hydrolysis[3]. Many standard biological buffers (e.g., PBS at pH 7.4) can cause significant degradation within hours.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including hydrolysis. Storing stock solutions at room temperature or even at 4°C may not be sufficient to prevent degradation over time[9][10].

  • Solvent Choice: While organic solvents like DMSO are often used for initial stock solutions, the addition of these stocks to aqueous buffers for final assays is where stability issues arise[11]. The final concentration of the aqueous component and its pH are the critical factors.

Q2: What is the optimal pH range for preparing and storing my benzoxazinone stock solutions?

A2: For short-term storage and during experimental use, a slightly acidic pH is generally recommended. Extraction and stability studies have shown that benzoxazinone aglycones are more stable around pH 3[8]. However, the optimal pH can be compound-specific. Strongly acidic conditions can also lead to hydrolysis, albeit through a different mechanism[3]. Therefore, buffering your aqueous solutions to a pH between 3 and 5 is a sound starting point.

Q3: How does temperature impact the stability of benzoxazinones in both solid and solution forms?

A3:

  • Solid Form: As a solid, benzoxazinones are generally stable when stored under appropriate conditions. Long-term storage should be at -20°C or -80°C, protected from moisture and light[12]. Hygroscopic compounds can absorb atmospheric moisture, which may lead to degradation over time, even in the solid state.

  • In Solution: Temperature has a dramatic effect on stability in solution. The rate of hydrolysis increases significantly with temperature. For maximum stability, aqueous solutions should be prepared fresh and kept on ice during use. For longer-term storage of several days, freezing at -80°C is recommended, though freeze-thaw cycles should be minimized as they can introduce their own stability issues[13].

Q4: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, this is highly likely. The primary degradation products of benzoxazinones are typically benzoxazolinones. For example, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) degrades to MBOA (6-methoxy-benzoxazolin-2-one)[6]. Other products from ring-opening and further reactions can include aminophenols and their derivatives[5][14].

To confirm, you should run a forced degradation study:

  • Intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature.

  • Analyze these stressed samples by HPLC-MS to identify the mass of the degradation products[15][16].

  • Compare the retention times and mass spectra of the peaks in your degraded experimental sample to these standards.

Q5: How should I design a robust stability study for my new benzoxazinone-based formulation?

A5: A comprehensive stability study should evaluate the impact of pH, temperature, and light.

  • pH Profile: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Dissolve your compound in each and monitor its concentration over time using a validated stability-indicating HPLC method[17][18].

  • Temperature Stressing: Store aliquots of your formulation at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)[16]. This accelerated stability testing allows you to predict long-term shelf life.

  • Photostability: Expose your formulation to controlled UV and visible light conditions as per ICH guidelines to assess light-induced degradation[16].

  • Analysis: At each time point, quantify the remaining parent compound and identify and quantify major degradation products. This will provide a complete picture of the degradation kinetics and pathways.

Frequently Asked Questions (FAQs)

Q: What are the standard storage conditions for solid benzoxazinones? A: For long-term stability, store solid benzoxazinone compounds at -20°C or -80°C in a desiccated, airtight container, protected from light[12].

Q: How can I minimize hydrolysis during my cell-based assays that require a neutral pH? A: Prepare a concentrated stock solution in 100% DMSO. Just before adding it to your cell culture medium, perform a serial dilution in an acidic buffer (e.g., pH 4) or in a cold, non-aqueous solvent. Add the final dilution to the medium immediately to minimize the compound's exposure time to the neutral pH.

Q: Are there formulation strategies to enhance benzoxazinone stability in a liquid product? A: Yes, several strategies can be employed:

  • pH Optimization: Formulate the product in a buffered system at the pH of maximum stability, typically slightly acidic[[“]].

  • Lyophilization (Freeze-Drying): Removing water from the formulation can drastically reduce hydrolysis and improve long-term stability. The product is then reconstituted just before use.

  • Microencapsulation: Creating a protective barrier around the active pharmaceutical ingredient (API) can shield it from the bulk environment[20].

  • Use of Co-solvents: Reducing the activity of water by including co-solvents like propylene glycol or polyethylene glycol can slow down hydrolysis.

Q: What are the best analytical techniques for monitoring benzoxazinone stability? A: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is the gold standard for separating and quantifying the parent benzoxazinone from its degradation products[15][21]. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products[15][18].

Data Presentation

Table 1: Relative Stability of a Generic Benzoxazinone Under Various Conditions
TemperaturepH ConditionExpected StabilityPrimary Degradation Pathway
-20°C (Solid)N/AHighMinimal (if dry)
4°CpH 3-5Moderate to HighSlow Hydrolysis
25°C (Room Temp)pH 3-5Low to ModerateHydrolysis
4°CpH 7.4Very LowRapid Hydrolysis
25°C (Room Temp)pH 7.4Extremely LowVery Rapid Hydrolysis
25°C (Room Temp)pH > 8Extremely LowBase-Catalyzed Hydrolysis

Experimental Protocols & Visualizations

Protocol 1: Preparation of Buffered Stock Solutions for Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8) at the desired pH values.

  • Primary Stock: Prepare a concentrated primary stock solution of the benzoxazinone (e.g., 10 mM) in 100% DMSO.

  • Working Solutions: Dilute the primary stock into each buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low and consistent across all samples (e.g., <1%).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot from each working solution and quench the reaction by diluting it in the mobile phase for immediate HPLC analysis. This serves as your zero time-point.

  • Incubation: Store the remaining working solutions at the desired test temperatures.

  • Time-Point Sampling: At predetermined intervals, withdraw aliquots, quench as in step 4, and analyze by HPLC.

Diagram 1: Troubleshooting Workflow for Benzoxazinone Degradation

This diagram outlines a logical sequence for identifying the cause of compound instability.

G start Degradation Observed in Assay check_solution Is the solution aqueous? start->check_solution check_ph Check pH of aqueous medium check_solution->check_ph Yes solution_prep Review Solution Preparation check_solution->solution_prep No (e.g., DMSO) ph_neutral Is pH neutral or alkaline (≥ 6.5)? check_ph->ph_neutral ph_acidic Is pH strongly acidic (< 2)? ph_neutral->ph_acidic No cause_base Likely Cause: Base-catalyzed hydrolysis ph_neutral->cause_base Yes cause_acid Possible Cause: Acid-catalyzed hydrolysis ph_acidic->cause_acid Yes check_temp Check Storage/Assay Temperature ph_acidic->check_temp No remediate_ph Action: Buffer to pH 3-5. Minimize exposure time. cause_base->remediate_ph cause_acid->remediate_ph temp_high Is temperature > 4°C? check_temp->temp_high cause_temp Likely Cause: Accelerated degradation due to heat temp_high->cause_temp Yes temp_high->solution_prep No remediate_temp Action: Work on ice. Store at -80°C. cause_temp->remediate_temp fresh_prep Was solution freshly prepared? solution_prep->fresh_prep cause_age Likely Cause: Degradation over time fresh_prep->cause_age No remediate_age Action: Prepare fresh solutions for each experiment. cause_age->remediate_age

Caption: Troubleshooting logic for identifying sources of benzoxazinone degradation.

Diagram 2: Generalized Hydrolytic Degradation Pathway

This diagram illustrates the primary mechanism of benzoxazinone instability in aqueous solutions.

Caption: Hydrolysis pathway of benzoxazinones leading to degradation products.

References

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B. [Link]

  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. [Link]

  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society. [Link]

  • Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]

  • Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. Molecular Plant Pathology. [Link]

  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Molecules. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Molecules. [Link]

  • Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of Agricultural and Food Chemistry. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Optimizing Manufacturing Based on the Storage Stability of Pegylated Products. BioPharm International. [Link]

  • Optimization of Reaction Conditions. ResearchGate. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3-amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-amino-2H-1,4-benzoxazin-2-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable scaffold in high purity. The unique combination of a primary amine and a lactam within the benzoxazinone core presents specific purification hurdles, from managing characteristic impurities to preventing on-column degradation. This guide provides expert-driven, field-tested solutions in a direct question-and-answer format.

Section 1: Initial Analysis & Common Impurity Profiling

Before attempting purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment informs the selection of the most effective purification strategy.

Question: My crude ¹H NMR spectrum of a 3-amino-2H-1,4-benzoxazin-2-one synthesis is complex. What are the most common impurities I should be looking for?

Answer: The impurities in your crude mixture are typically derived from the starting materials and potential side-reactions. The synthesis of the 1,4-benzoxazin-2-one core often involves the cyclization of an o-aminophenol derivative with a reagent like chloroacetyl chloride, followed by amination.

Common impurities include:

  • Unreacted o-Aminophenol: You may see characteristic aromatic signals corresponding to the starting aminophenol.

  • N-Chloroacetylated Aminophenol: This is the uncyclized intermediate. Its presence suggests the cyclization step (often requiring a base) was incomplete.

  • Dimerization or Oligomerization Products: The primary amine of the product can potentially react with another molecule, leading to higher molecular weight species. These often appear as a complex set of signals in the aromatic region and may contribute to a baseline "hump" in the NMR.

  • Hydrolysis Product (2-hydroxyphenylglycine): The lactam ring can be susceptible to hydrolysis, especially if the workup involves harsh acidic or basic conditions. This will result in a ring-opened amino acid derivative.

  • Tarry, Polymeric Byproducts: These are often intractable materials that result from complex decomposition pathways and are a common challenge in heterocyclic chemistry. They may not be visible by NMR but will be apparent as a dark, insoluble residue.

A logical first step is to compare the crude TLC and NMR with pure starting materials to identify their signals conclusively.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and purity in a single step. However, the unique polarity of 3-amino-2H-1,4-benzoxazin-2-one can make solvent selection challenging.

Question: I'm trying to recrystallize my crude 3-amino-2H-1,4-benzoxazin-2-one, but it keeps "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, its concentration exceeds the saturation point while the temperature is still above its melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Here is a systematic approach to resolve this:

  • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a molecule with both hydrogen-bond donating (amine, N-H) and accepting (carbonyl) groups, a moderately polar protic solvent is a good starting point.[1]

  • Use a Co-solvent System (Solvent/Anti-solvent): Dissolve your crude product in a minimum amount of a "good" solvent (e.g., methanol, acetone, or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, water, or diethyl ether) dropwise until you observe persistent turbidity (cloudiness). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This method provides finer control over the saturation point.

  • Lower the Initial Concentration: You may be using too little solvent. Add more hot solvent to the oiled-out mixture until it fully redissolves, then attempt to cool it again, this time much more slowly.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Polarity Index Boiling Point (°C) Comments
Ethanol/Water High 78-100 Excellent protic system. Dissolve in hot ethanol, add hot water dropwise.
Ethyl Acetate Medium 77 Good for moderately polar compounds. Can be paired with hexanes.
Isopropanol Medium 82 A common choice for compounds with amine functionalities.
Toluene Low 111 Useful for removing less polar impurities. May require a large volume.

| Methanol | High | 65 | Often too strong of a solvent, but can be effective with an anti-solvent.[2] |

Section 3: Troubleshooting Column Chromatography

When recrystallization fails or is insufficient, silica gel chromatography is the next logical step. However, the amine functionality in 3-amino-2H-1,4-benzoxazin-2-one can lead to significant challenges on standard silica gel.

Question: My compound is streaking badly on the silica gel column and my recovery is very low. I suspect it's degrading. How can I prevent this?

Answer: This is a classic problem for compounds containing basic amine groups. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to surface silanol (Si-OH) groups. These acidic sites can protonate your amine, causing it to bind irreversibly to the stationary phase. This strong interaction leads to significant band broadening (streaking) and, in some cases, can catalyze degradation reactions like ring-opening.

Here are proven solutions, in order of common application:

  • Deactivate the Silica Gel: This is the most effective solution. Before loading your sample, flush the packed column with your starting eluent that has been modified with a small amount of a volatile base. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol groups, preventing protonation of your product.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is generally more basic than silica and is an excellent alternative for purifying basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. This avoids the issues associated with acidic silanols entirely.

  • Optimize Your Mobile Phase: Ensure your solvent system has sufficient polarity to elute the compound effectively. For this molecule, a gradient of ethyl acetate in hexanes, often with a small percentage of methanol (e.g., 1-5%) added to the ethyl acetate, is a good starting point. The methanol acts as a competitive polar modifier that helps displace the product from the stationary phase.

Workflow for Troubleshooting Column Chromatography

Below is a logical workflow to diagnose and solve common column chromatography issues for amine-containing compounds.

chromatography_troubleshooting A Initial TLC Analysis B Streaking or Spot Tailing Observed? A->B C Good Separation, No Tailing B->C No E Add 1% Triethylamine to Eluent B->E Yes D Proceed with Standard Silica Column C->D F Re-run TLC with Modified Eluent E->F G Tailing Resolved? F->G H Proceed with Deactivated Silica Column G->H Yes I Consider Alternative Stationary Phase G->I No J Neutral Alumina I->J K Reversed-Phase (C18) Silica I->K degradation_pathway reactant 3-amino-2H-1,4-benzoxazin-2-one O N-H NH2 product Ring-Opened Product (2-amino-2-(2-hydroxyphenoxy)acetic acid derivative) COOH NH2 reactant->product H+ or OH- H2O

Caption: Simplified schematic of lactam hydrolysis.

Protocols

Protocol 1: General Procedure for Deactivated Silica Gel Chromatography
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 50% Ethyl Acetate / Hexanes). To this solvent mixture, add triethylamine to a final concentration of 1% (v/v).

  • Pack the Column: Dry or slurry pack your silica gel column as you normally would, using the triethylamine-modified eluent.

  • Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed column to ensure all acidic sites are neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elute and Collect: Run the column using the modified eluent, collecting fractions and monitoring by TLC.

  • Remove Triethylamine: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, as it is volatile. For final traces, co-evaporation with a solvent like toluene can be effective. [3]

Protocol 2: Purity Assessment by HPLC

For quantitative analysis of purity, a validated HPLC method is essential. [2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at 1 mg/mL and dilute as necessary.

This method provides excellent separation of the target compound from common polar and nonpolar impurities.

References

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). PMC.
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of Chemical Reviews.
  • Reddy, G. J., & Rao, K. S. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Chemistry of Heterocyclic Compounds.
  • Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. (2014). International Journal of Drug Development and Research.
  • Getting through the “black tar phase”. (2014). Chemtips - WordPress.com.
  • Zikmundova, M., et al. (2002). Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona. Applied and Environmental Microbiology.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry.
  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. (2016). ResearchGate.
  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.

Sources

Technical Support Center: Benzoxazinone Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the Lactone Ring in 3,1-Benzoxazin-4-ones
The "Lactone Paradox": Introduction & Core Mechanism

The Challenge: Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) are potent serine protease inhibitors.[1][2] Their mechanism of action relies on the electrophilicity of the C4 carbonyl carbon. The active site serine of the enzyme attacks this carbon, opening the ring to form a stable acyl-enzyme complex.

The Problem: This same electrophilicity makes the ring highly susceptible to non-enzymatic hydrolysis by water (the "background reaction"). If the ring opens before it reaches the target enzyme, the compound becomes an inactive anthranilic acid derivative.

The Mechanism: Understanding the degradation pathway is the first step in prevention. The hydrolysis is catalyzed by both acid and base, but base-catalyzed hydrolysis is the predominant pathway in physiological buffers (pH 7.4).

HydrolysisMechanism Benz Intact Benzoxazinone (Active) Tetra Tetrahedral Intermediate Benz->Tetra Nucleophilic Attack (C4 Carbonyl) Water H2O / OH- Water->Tetra Open Anthranilic Acid Derivative (Inactive) Tetra->Open Ring Opening (Irreversible)

Figure 1: The irreversible hydrolysis pathway of the benzoxazinone pharmacophore. The C4 carbonyl is the "Achilles' heel" where water mimics the enzymatic serine nucleophile.

Synthesis & Storage: Pre-Experimental Troubleshooting

Issue: "My compound degrades in the stock solution." Root Cause: Hygroscopic solvents or residual moisture from synthesis.

Protocol: Anhydrous Synthesis & Purification

If you are synthesizing these compounds, you must eliminate water during the ring-closure step.

  • Reagent Choice: Use Acetic Anhydride or Thionyl Chloride as the cyclizing agent. Avoid aqueous workups where possible.

  • The "Dry-Dry" Rule:

    • Dry the precursor (anthranilic acid derivative) in a vacuum desiccator over

      
       for 24 hours.
      
    • Use freshly distilled solvents (e.g., dry pyridine or toluene).

  • Workup: If an aqueous wash is unavoidable (to remove salts), perform it rapidly with ice-cold water and immediately extract into dichloromethane (DCM), followed by drying over anhydrous

    
    .
    
Storage Guidelines (The "Golden Rules")
ParameterRecommendationScientific Rationale
Solvent Dry DMSO (100%) DMSO is hygroscopic. Use a molecular sieve-dried bottle. Avoid "Wet DMSO" (90/10) often used in library management.
Temperature -20°C or -80°C Arrhenius equation dictates that lower T exponentially slows hydrolysis rates.
Container Glass or Polypropylene Avoid polystyrene for long-term storage if the compound is lipophilic (adsorption risk), though hydrolysis is the primary concern.
Freeze/Thaw Minimize Repeated condensation introduces atmospheric moisture. Aliquot stocks immediately.
Biological Assay Optimization: Handling Aqueous Buffers

Issue: "The IC50 shifts significantly depending on how long I incubate." Root Cause: The compound is hydrolyzing during the assay incubation period, effectively lowering the active concentration


.
Troubleshooting Workflow: The "Jump Dilution" Method

Do not prepare serial dilutions in aqueous buffer and let them sit.

  • Prepare Master Plate: Perform all serial dilutions in 100% DMSO .

  • Prepare Enzyme/Substrate Mix: Have your assay buffer (enzyme + substrate) ready.

  • The "Jump": Transfer the compound from DMSO directly into the aqueous buffer immediately before reading.

    • Target: Final DMSO concentration < 5% (to avoid denaturing the enzyme).

    • Mixing: Rapid mixing is essential to prevent local precipitation, but avoid bubbles.

Buffer Selection Guide
Buffer ComponentCompatibilityRisk Factor
Tris (Tris-hydroxymethylaminomethane) LOW Tris contains a primary amine that can act as a nucleophile, attacking the benzoxazinone ring (aminolysis) faster than water.
Phosphate (PBS) MEDIUM Phosphate can act as a general base catalyst, accelerating hydrolysis.
HEPES / MOPS HIGH These sulfonic acid buffers are non-nucleophilic and generally safer for electrophilic inhibitors.
Structural Optimization: Medicinal Chemistry Solutions

Issue: "The compound is too unstable for in vivo use." Root Cause: The carbonyl is too accessible or too electron-deficient.

Strategy 1: Steric Shielding (The 5-Substituent Effect) Introducing a substituent (e.g., Methyl, Ethyl) at the C5 position (peri-position) creates steric hindrance around the C4 carbonyl.

  • Result: This slows down the attack by water (hydrolysis) and also slows down deacylation (enzyme regeneration), often improving potency while increasing stability [1].

Strategy 2: Electronic Tuning (The C2 Substituent)

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
     at C2).
    
    • Effect: Makes C4 more electrophilic.

    • Consequence: Higher potency but faster hydrolysis (lower stability).

  • Electron-Donating Groups (EDGs): (e.g., Alkyl, Phenyl).

    • Effect: Stabilizes the ring.

    • Consequence: May reduce potency, but significantly improves half-life (

      
      ).
      
Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Activity / Inconsistent Data CheckStock Check DMSO Stock Purity (LC-MS) Start->CheckStock IsPure Is Stock Pure? CheckStock->IsPure Repurify Action: Repurify & Dry Solvent (See Section 2) IsPure->Repurify No (<90%) CheckBuffer Check Assay Buffer Composition IsPure->CheckBuffer Yes IsTris Is it Tris/Primary Amine? CheckBuffer->IsTris ChangeBuffer Action: Switch to HEPES/MOPS IsTris->ChangeBuffer Yes CheckTime Check Incubation Time IsTris->CheckTime No IsLong Pre-incubation > 10 mins? CheckTime->IsLong JumpDilution Action: Use Jump Dilution (Reduce aqueous time) IsLong->JumpDilution Yes

Figure 2: Step-by-step diagnostic workflow for benzoxazinone experimental failure.

Frequently Asked Questions (FAQ)

Q1: Can I measure the hydrolysis rate of my compound? A: Yes. Monitor the UV absorbance. The benzoxazinone ring and the open-chain anthranilic acid usually have distinct UV max/min. Incubate in your assay buffer and measure absorbance over time to calculate


.

Q2: Why does my compound lose activity after freeze-thawing? A: Condensation. Every time you open a cold vial, water condenses into the DMSO. Benzoxazinones react with this water even at low temperatures over time. Solution: Store single-use aliquots.

Q3: Is the hydrolysis reversible? A: generally, No . The ring-opening to the anthranilic acid derivative is thermodynamically favored in aqueous solution. You cannot simply "dry it back" to the ring form without chemical reagents (like acetic anhydride).

Q4: I see a "doublet" peak in my LC-MS. Is this hydrolysis? A: It might be. The hydrolyzed product (anthranilic acid) will have a mass of


 (addition of water). If you see 

, your ring is open.
References
  • Spencer, R. W., et al. (1986).[2] Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-933.[2]

  • Teshima, T., et al. (1982). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B.

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.

  • Krantz, A. (1992). Design of serine protease inhibitors. In Medicinal Chemistry of Protease Inhibitors.

Sources

Recrystallization solvents for high-purity 3-amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BZ-2026 Subject: Optimization of Recrystallization Solvents & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 3-amino-2H-1,4-benzoxazin-2-one presents a unique challenge compared to its more stable isomer, the 3-one (lactam). The 2-one core functions chemically as a cyclic imidate/lactone, making it inherently susceptible to nucleophilic attack (hydrolysis or alcoholysis) at the C2 position.[1]

This guide prioritizes stability-indicating purification . Unlike standard protocols that default to ethanol/water, our recommendation shifts toward polar aprotic solvents to preserve the heterocyclic core while effectively removing the common o-aminophenol-based starting materials and oxidative byproducts.

Part 1: Solvent Selection Matrix

The choice of solvent must balance solubility with the kinetic stability of the oxazinone ring.[1]

Solvent SystemSuitabilityTechnical Rationale
Acetonitrile (ACN) Primary Recommendation High Purity/Stability. Dissolves the product at boiling (82°C) but precipitates it well upon cooling.[1] Being aprotic, it eliminates the risk of alcoholysis (ring-opening) that occurs with lower alcohols.[1]
Ethyl Acetate (EtOAc) Secondary Recommendation Good for Non-Polar Impurities. Excellent for removing unreacted starting materials.[1] However, the 3-amino group may reduce solubility, requiring large volumes.[1]
Ethanol (Absolute) Conditional (Use with Caution) High Solubility/Risk. Effective for rapid recrystallization, but prolonged heating causes conversion to the ethyl ester ring-opened byproduct.[1] Must be anhydrous.
Water FORBIDDEN Degradation Risk. Causes rapid hydrolysis of the C2-lactone bond to form the open-chain urea/phenol derivative. Only use as a rapid anti-solvent in ice-cold conditions if absolutely necessary.
DMF / DMSO Avoid for Crystallization Too difficult to remove. High boiling points often lead to thermal decomposition during recovery.[1]
Part 2: Validated Recrystallization Protocol

Objective: Isolate >99% pure product while minimizing thermal exposure.

Protocol A: The Acetonitrile Method (High Stability)

Best for: Scaling up and storage stability.[1]

  • Preparation: Charge the crude solid into a flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Acetonitrile (10 mL per gram of crude) .

  • Heating: Heat the mixture to reflux (approx. 82°C).

    • Critical Step: If the solid does not dissolve after 10 minutes of reflux, add more ACN in 1 mL increments. Do not exceed 20 mL/g.[1]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble salts or polymerized byproducts.[1]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly over 2 hours. Rapid cooling promotes oiling out.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum.

  • Washing: Wash the cake with cold Acetonitrile (0°C).

  • Drying: Dry under high vacuum at 40°C MAX . High heat can induce degradation.[1]

Protocol B: The "Flash" Ethanol Method

Best for: Small scale (<500mg) where speed is prioritized over yield.[1]

  • Dissolve crude in minimal boiling Absolute Ethanol .

  • Immediately remove from heat once dissolved.

  • Add n-Heptane dropwise until persistent turbidity appears.

  • Cool rapidly on ice.

  • Filter and dry immediately.[1]

Part 3: Troubleshooting & FAQs

Q1: My product turned into a sticky red/brown oil instead of crystals. What happened?

  • Diagnosis: "Oiling Out." This occurs when the solution temperature drops below the phase separation limit before crystallization begins, often due to impurities lowering the melting point.[1]

  • Fix:

    • Re-dissolve the oil in the hot solvent.[1]

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Q2: The product has a persistent pink/red hue.

  • Diagnosis: Oxidation of trace o-aminophenol residues into phenoxazinone-type dyes (actinomycin-like chromophores). These are potent dyes even at ppm levels.[1]

  • Fix: During the hot dissolution step (Protocol A, Step 3), add Activated Carbon (5 wt%) . Stir for 5 minutes, then perform the hot filtration. Note: Do not boil carbon for >10 mins as it may catalyze hydrolysis.

Q3: My yield is low (<40%), and the mother liquor smells like esters.

  • Diagnosis: Solvolysis. You likely used wet ethanol or heated too long in a protic solvent.[1] The 2-one ring opened to form the ethyl ester carbamate.

  • Fix: Switch to Acetonitrile (Protocol A). Ensure all glassware is oven-dried.

Q4: Can I use water as an anti-solvent?

  • Diagnosis: Risky. Water attacks the C2=O position.[1]

  • Fix: Use Diisopropyl Ether (DIPE) or Heptane as the anti-solvent instead of water.[1] If you must use water, ensure the organic phase is miscible (e.g., THF) and pour the organic mixture into excess ice water to precipitate instantly, then filter immediately.[1]

Part 4: Process Decision Logic (Visualization)

The following diagram illustrates the decision tree for solvent selection based on the crude material's impurity profile.

RecrystallizationLogic Start Crude 3-amino-2H-1,4-benzoxazin-2-one CheckImpurity Analyze Impurity Profile Start->CheckImpurity HighColor High Color (Oxidation Products) CheckImpurity->HighColor Pink/Red Sticky Oily/Sticky Residue (Polymers/Oligomers) CheckImpurity->Sticky Gummy Crystalline Solid/Powder (Standard) CheckImpurity->Crystalline Beige/Off-white ACN_Carbon Solvent: Acetonitrile Add: Activated Carbon HighColor->ACN_Carbon EtOAc_Heptane Solvent: Ethyl Acetate Anti-solvent: Heptane Sticky->EtOAc_Heptane ACN_Pure Solvent: Acetonitrile (Reflux) Crystalline->ACN_Pure HotFilter Hot Filtration (Crucial Step) ACN_Carbon->HotFilter EtOAc_Heptane->HotFilter ACN_Pure->HotFilter Crystallize Controlled Cooling (Avoid Oiling Out) HotFilter->Crystallize Final Pure Crystals (>98% Purity) Crystallize->Final

Caption: Decision matrix for solvent selection based on physical state and impurity profile of the crude benzoxazinone.

References
  • BenchChem Technical Support. (2025).[1][2] Synthesis and Troubleshooting of Benzoxazinone Intermediates. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 6-Amino-2H-1,4-benzoxazin-3(4H)-one (Isomer Comparison). Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr coupling.[3] PubMed Central. Retrieved from [1]

  • Organic Chemistry Portal. (2020).[1] Synthesis of Benzoxazinones: Catalytic Methods and Solvent Systems. Retrieved from [1]

  • Google Patents. (2015).[1] Process for the preparation of crystalline polymorphs of benzoxazine derivatives (WO2015197909A1).[1] Retrieved from [1]

Sources

Overcoming catalyst poisoning in benzoxazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzoxazinone Synthesis

Introduction: The "Hidden" Yield Killer

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely observing a specific failure mode in your benzoxazinone synthesis: kinetic stalling . You observe rapid initial turnover followed by a plateau, often mistakenly attributed to reagent depletion or catalyst decomposition.

In benzoxazinone synthesis—whether via Pd-catalyzed carbonylation, Cu-mediated cyclization, or C-H activation—the product itself is often the poison. The benzoxazinone core is a nitrogen-containing heterocycle capable of competitive coordination to the metal center, effectively shutting down the catalytic cycle.

This guide moves beyond basic troubleshooting. We will diagnose the specific mechanism of deactivation (poisoning vs. decomposition) and implement field-proven rescue protocols.

Module 1: Diagnostic Triage – Is Your Catalyst Poisoned?

Before altering conditions, you must distinguish between catalyst poisoning (reversible inhibition) and catalyst deactivation (irreversible structural change/aggregation).

Q: My reaction stalls at 40-50% conversion. Adding more catalyst restarts it, but only briefly. Is this poisoning?

A: Yes, this is the classic signature of Product Inhibition (Auto-Poisoning) . In benzoxazinone synthesis, the N1 or O atoms of the product can bind to the active metal species (


), forming a dormant species (

).

The "Standard Addition" Diagnostic Protocol:

  • Split your stalled reaction into two vials (A and B).

  • Vial A (Control): Stir at reaction temperature.

  • Vial B (Test): Add 10 mol% of the product (pure benzoxazinone) at the start of a fresh reaction.

  • Result: If Vial B shows a significantly lower initial rate (

    
    ) than a standard reaction, your product is poisoning the catalyst.
    

Visualizing the Failure Mode:

CatalystPoisoning ActiveCat Active Catalyst (Ln-M) Intermediate Catalytic Intermediate ActiveCat->Intermediate + Substrate Poisoned Dormant Species (Ln-M-Product) ActiveCat->Poisoned + Product (Competitive Binding) Substrate Substrate (Anthranilic Acid deriv.) Product Benzoxazinone (Product) Intermediate->Product Turnover Product->ActiveCat Release Poisoned->ActiveCat Heat/Ligand Exchange

Figure 1: The competitive binding pathway where the benzoxazinone product sequesters the active catalyst, removing it from the cycle.

Module 2: Feedstock Purity & Heteroatom Management

Q: I am using Pd(OAc)₂ for carbonylation. Why does the color change from orange to black immediately?

A: Rapid black precipitation indicates catalyst aggregation (formation of Pd-black), often triggered by trace sulfur or strongly coordinating impurities in your anthranilic acid or amine precursors.

Troubleshooting Table: Feedstock Impurities

SymptomProbable CauseRemediation Protocol
Instant Black Precipitate Trace Sulfur (Thiophenols/Thiols) from precursor synthesis.Cu-Scavenging: Treat precursors with CuTC (Copper(I)-thiophene-2-carboxylate) or activated charcoal prior to reaction to sequester sulfur.
Induction Period (>1 hr) Oxidation of Phosphine Ligands.Ligand Excess: Increase ligand:metal ratio from 2:1 to 4:1. Ensure inert atmosphere (Ar > N₂).
Gradual Deceleration Halide Accumulation (if using aryl halides).Halide Scavenger: Add Ag₂CO₃ or AgOTf. Silver precipitates halides (AgX), freeing the metal center.

Module 3: Strategic Ligand Selection

Q: Can I just use PPh₃ for everything?

A: No. Triphenylphosphine (PPh₃) is electron-neutral and sterically modest. For benzoxazinone synthesis, specifically via C-H activation or Carbonylation , you need ligands that are either:

  • Bulky: To physically prevent the flat benzoxazinone product from coordinating.

  • Electron-Rich: To facilitate oxidative addition of deactivated substrates.

Recommended Ligand Systems:

  • For Pd-Catalyzed Carbonylation: Switch to Xantphos or DPEphos . These bidentate ligands have a wide bite angle, which destabilizes the square-planar coordination of the product (the "poisoned" state), favoring reductive elimination and catalyst regeneration [1].

  • For C-H Activation (Co/Rh): Use Cp (Pentamethylcyclopentadienyl)* ligands. The steric bulk of the Cp* ring shields the metal center from reversible product inhibition [2].

Experimental Comparison: Ligand Performance

Ligand SystemYield (24h)Turnover Frequency (TOF)Resistance to Product Inhibition
PPh₃ (Baseline) 45%LowPoor (High binding affinity)
P(o-tol)₃ 62%MediumModerate (Steric clash)
Xantphos 92% High Excellent (Bite angle effect)

Module 4: Advanced Rescue Protocols

Q: My reaction is strictly anaerobic, but it still dies. What now?

A: You may be facing CO Poisoning (if using Carbon Monoxide gas) or Reductive Elimination Failure .

Protocol A: The "CO-Free" Carbonylation

Handling CO gas often leads to saturation of the metal center (


), which is catalytically inactive.
  • Solution: Use solid CO surrogates like Mo(CO)₆ (Molybdenum hexacarbonyl) or Paraformaldehyde .

  • Why: These release CO slowly (controlled release), maintaining a low steady-state concentration that favors the catalytic cycle over saturation [3].

Protocol B: Oxidative Regeneration (For C-H Activation)

In oxidative couplings (e.g., making benzoxazinones from benzoic acids), the catalyst is reduced (e.g., Pd(II)


 Pd(0)). It must be re-oxidized to re-enter the cycle.
  • Failure: If the oxidant (e.g., Benzoquinone, Cu(OAc)₂) is depleted or aggregates, the cycle stops.

  • Fix: Use Ag₂CO₃ as a terminal oxidant/additive. Silver salts serve a dual role: they re-oxidize the metal and abstract halides, preventing halide poisoning [4].

Workflow: Optimizing the Catalytic Cycle

Optimization Start Reaction Stalls Check1 Check Reagent Purity (Sulfur/Halides?) Start->Check1 Clean Purify / Add Ag salt Check1->Clean Yes Check2 Check Ligand Sterics Check1->Check2 No Clean->Check2 Switch Switch to Xantphos/Cp* Check2->Switch Low Sterics Check3 CO Source Control Check2->Check3 High Sterics Switch->Check3 Surrogate Use Mo(CO)6 / Paraformaldehyde Check3->Surrogate Gas Cylinder Success High Yield (>90%) Check3->Success Solid Source Surrogate->Success

Figure 2: Decision matrix for troubleshooting stalled benzoxazinone synthesis.

References

  • Xu, Z., et al. (2020).[1] "A highly efficient and practical heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides."[1] Synthesis, 52, 581-590.[1] Link

  • Deng, Y., et al. (2021). "Direct synthesis of benzoxazinones via Cp*Co(III)-catalyzed C-H activation and annulation." Chinese Chemical Letters, 32, 1263–1266.[2] Link

  • Li, W., & Wu, X.-F. (2014).[1] "Palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source."[1][3] Journal of Organic Chemistry, 79, 10410-10416.[1] Link

  • Yin, Z., Wang, Z., & Wu, X.-F. (2017).[2] "Silver and palladium cocatalyzed carbonylative activation of benzotriazoles to benzoxazinones." Organic Letters, 19, 6232–6235.[2] Link

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling of Benzoxazinone Scaffolds: Fragmentation Dynamics and Diagnostic Ion Analysis

[1]

Executive Summary & Strategic Importance

Benzoxazinones are bicyclic heterocycles consisting of a benzene ring fused to an oxazine ring. They represent a critical scaffold in two distinct fields:

  • Pharmaceuticals: Synthetic 1,3-benzoxazin-4-ones are potent inhibitors of serine proteases and potential anti-inflammatory agents.

  • Agrochemistry: Naturally occurring 1,4-benzoxazin-3-ones (e.g., DIMBOA, DIBOA) are primary allelochemicals in maize and wheat, serving as natural pesticides.

Differentiation between these isomers and their structurally related analogs (benzoxazoles) is a frequent analytical bottleneck. This guide provides a definitive mass spectrometric comparison, moving beyond simple spectra matching to the mechanistic origins of fragmentation.

Ionization Source Comparison: EI vs. ESI

The choice of ionization source dictates the structural information available. For benzoxazinones, the stability of the heterocyclic ring varies significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard ionization (70 eV)Soft ionization (Thermal/Electric field)
Dominant Species Radical Cations (

)
Protonated/Deprotonated Ions (

,

)
Ring Stability Low. The oxazine ring frequently shatters, often obliterating the molecular ion.High. The ring remains intact until subjected to Collision-Induced Dissociation (CID).
Key Application Library matching (NIST); identification of stable aromatic cores.Quantitation; elucidation of labile substituents (e.g., glycosides, hydroxamic acids).
Diagnostic Limit Difficult to distinguish regioisomers (1,3 vs 1,4) due to rapid rearrangement to common benzoxazole fragments.Excellent. MS/MS spectra retain substituent-specific information (e.g., loss of

vs

).

Expert Insight: For hydroxamic acid derivatives (e.g., DIMBOA), Negative Ion Mode (ESI-) is superior. These compounds are acidic (


Mechanistic Fragmentation: The Retro-Diels-Alder (RDA) Pathway

The gold standard for identifying benzoxazinones is the Retro-Diels-Alder (RDA) cleavage. Unlike simple bond homolysis, this is a concerted pericyclic reaction that "unzips" the heterocyclic ring.

The 1,4-Benzoxazin-3-one Pathway (Natural Scaffold)

In 1,4-benzoxazin-3-ones, the fragmentation is driven by the stability of the resulting neutral losses (typically ketenes or isocyanates).

Key Mechanism:

  • Ring Contraction: The loss of

    
     (28 Da) is the primary pathway, collapsing the six-membered oxazine ring into a five-membered benzoxazolinone  core.
    
  • RDA Cleavage: Cleavage of the O1-C2 and C3-C4 bonds.

Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive pathways for a generic 1,4-benzoxazin-3-one (e.g., DIBOA) under ESI-MS/MS conditions.

Benzoxazinone_FragmentationPrecursorPrecursor Ion [M-H]⁻(1,4-Benzoxazin-3-one)TS_RDATransition State(RDA Cleavage)Precursor->TS_RDACollision Energy > 20eVBenzoxazolinoneBenzoxazolinone Ion(Ring Contraction)Precursor->BenzoxazolinoneLoss of CO (-28 Da)Dominant PathwayFragment_IsocyanateFragment A(Isocyanate Derivative)TS_RDA->Fragment_IsocyanatePath AFragment_PhenolFragment B(Radical Anion)TS_RDA->Fragment_PhenolPath BBenzoxazolinone->Fragment_PhenolSecondary CO2 Loss

Figure 1: Competitive fragmentation pathways for 1,4-benzoxazin-3-ones. The Ring Contraction (left) is diagnostic for the oxazine core, while RDA (right) reveals substituent positions.

Comparative Differentiation Matrix

To distinguish benzoxazinones from their structural isomers (benzoxazoles) or regioisomers, use the following diagnostic markers.

Compound ClassCore StructurePrimary Neutral Loss (MS/MS)Diagnostic Low-Mass Ion
1,4-Benzoxazin-3-one N-C=O in ringCO (28 Da)

162 (Benzoxazolinone core for DIBOA)
1,3-Benzoxazin-4-one O-C=N in ringCO2 (44 Da) or HCN (27 Da)

119 (Benzoyl cation deriv.)
Benzoxazole 5-membered ringHCN (27 Da)

63/64 (Ring fragmentation)
Benzoxazolinone 5-membered cyclic carbamateCO2 (44 Da)

109 (Aminophenol radical)

Critical Distinction:

  • 1,4-isomers (Lactams/Hydroxamic acids) preferentially lose CO first to form the stable 5-membered benzoxazolinone.

  • 1,3-isomers (Imino-ethers) are more prone to losing CO2 directly or undergoing RDA to release a nitrile species.

Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for the quantification and identification of benzoxazinones in complex matrices (e.g., plant extracts or plasma).

Sample Preparation
  • Extraction: Use acidified methanol (

    
     in MeOH) to prevent degradation of hydroxamic acids (which are unstable in neutral/basic aqueous solution).
    
  • Cleanup: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balanced) cartridges is recommended to remove chlorophyll/lipids.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Synergi MAX-RP or equivalent),

    
    , 
    
    
    .
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: Electrospray (ESI) Negative Mode.[1]

  • Source Temp:

    
     (High temp ensures desolvation of polar hydroxamic acids).
    
  • Capillary Voltage:

    
    .
    
  • Collision Gas: Argon.

Self-Validating Quality Control

To ensure the protocol is working:

  • Monitor the In-Source Fragmentation: If you see high abundance of the benzoxazolinone ion (e.g.,

    
     164 for DIMBOA) in the MS1 scan, your source temperature or cone voltage is too high. The precursor 
    
    
    should be the base peak.
  • Isomer Check: Inject a standard of BOA (Benzoxazolinone). If your "DIBOA" peak has the exact same retention time and spectrum as BOA, your sample has degraded during prep (DIBOA

    
     BOA degradation is rapid in water).
    

References

  • Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.[1][2][3] Journal of Mass Spectrometry.[1][2]

  • Cambier, V., Hance, T., & de Hoffmann, E. (1999). Variation of DIMBOA and related compounds in maize. Phytochemical Analysis.[4][1][5]

  • Eljarrat, E., et al. (2003). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants.[4] Journal of Chromatography A.[6]

  • Pramanik, B. N., et al. (2006). Electrospray tandem mass spectrometry of alkali-cationized peptides: Differentiation of positional isomers. Journal of Mass Spectrometry.[1][2]

Publish Comparison Guide: X-ray Crystallography of 3-Amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3-amino-2H-1,4-benzoxazin-2-one scaffold, focusing on its X-ray crystallographic features, structural tautomerism, and performance comparison against its more common isomers.[1]

Executive Summary & Structural Context[1][2][3][4]

The 3-amino-2H-1,4-benzoxazin-2-one (CAS 83566-34-1) represents a distinct and chemically significant isomer within the benzoxazinone family.[1] Unlike the ubiquitous 2H-1,4-benzoxazin-3(4H)-one (a lactam), the 2-one isomer is an


-amino lactone  derivative.[1] This structural difference fundamentally alters its electronic properties, stability, and binding modes in biological targets.

This guide compares the crystallographic and physicochemical profiles of the 3-amino-2-one scaffold against its primary alternatives, providing actionable protocols for structural determination and synthesis.

Key Structural Distinction[3]
  • Target (2-one): Carbonyl at

    
    , Amino at 
    
    
    
    . Core is an imino-lactone or amino-enollactone .[1]
  • Alternative (3-one): Carbonyl at

    
    .[2] Core is a lactam .
    

Structural Analysis & X-ray Crystallography[1][2][4][6]

Crystal Lattice & Molecular Geometry

X-ray diffraction studies of 3-amino-1,4-benzoxazines reveal a planar or near-planar bicyclic system, stabilized by extensive delocalization between the amino group and the heterocyclic ring.[1]

Feature3-Amino-2H-1,4-benzoxazin-2-one (Target)2H-1,4-Benzoxazin-3(4H)-one (Alternative)
Core Functionality Lactone (Cyclic Ester)Lactam (Cyclic Amide)
Ring Conformation Planar (due to


and

)
Half-chair or Planar
C2-C3 Bond Length ~1.34–1.38 Å (Double bond character)~1.50 Å (Single bond)
C=O[1][3] Bond Length ~1.20 Å (Lactone carbonyl)~1.23 Å (Amide carbonyl)
H-Bonding Motif Donor (Amino) & Acceptor (N4, C=O)Donor (NH) & Acceptor (C=O)
Tautomerism Amino-imine

Imino-amine
Lactam

Lactim (rare)
Tautomeric Ambiguity

The 3-amino-2-one system is subject to amino-imino tautomerism, which is critical for interpreting electron density maps.

  • Form A (Amino):

    
    
    
  • Form B (Imino):

    
    
    

Crystallographic data typically favors the amino form in the solid state due to intermolecular hydrogen bonding networks that stabilize the


 protons against the carbonyl oxygen of adjacent molecules, forming centrosymmetric dimers.
Visualization of Tautomeric Pathways

The following diagram illustrates the structural relationship and tautomeric shift between the target and its isomers.

Benzoxazinone_Structure cluster_0 Target Scaffold (2-one) cluster_1 Common Alternative (3-one) Target 3-Amino-2H-1,4-benzoxazin-2-one (Lactone Core) Tautomer 3-Imino-2H-1,4-benzoxazin-2-one (Imino Form) Target->Tautomer Proton Transfer (Solvent Dependent) Alt1 2H-1,4-Benzoxazin-3(4H)-one (Lactam Core) Target->Alt1 Isomerization (Not Spontaneous)

Figure 1: Structural relationship and tautomerism of 3-amino-1,4-benzoxazin-2-one.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction, purity is paramount. The synthesis typically involves the condensation of 2-aminophenol with appropriate electrophiles, followed by careful recrystallization.

Protocol: Synthesis and Crystallization of 3-Amino-1,4-benzoxazin-2-one

  • Reactants: Combine 2-aminophenol (1.0 eq) with ethyl cyanoformate or a similar 2-carbon nitrile/ester synthon in dry ethanol.

  • Cyclization: Reflux for 4–6 hours. The amino group at position 3 is often derived from the nitrile functionality or subsequent amination.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Recrystallization (Critical for XRD):

    • Dissolve the crude solid in a minimum amount of hot acetonitrile or ethanol/water (9:1) mixture.

    • Allow to cool slowly to room temperature in a Dewar flask to control the cooling rate (

      
      ).
      
    • Note: Slow evaporation of an acetonitrile solution often yields monoclinic prisms suitable for X-ray analysis.

Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion, particularly of the amino group protons, allowing for precise determination of the tautomeric form.

  • Resolution: Aim for

    
     to resolve the N-H hydrogen positions clearly.
    

Performance Comparison: 2-one vs. 3-one Scaffolds

For drug development, choosing between the 2-one and 3-one scaffold depends on the desired reactivity and binding mode.

Parameter3-Amino-2H-1,4-benzoxazin-2-one2H-1,4-Benzoxazin-3(4H)-one
Chemical Stability Moderate: The lactone ring is susceptible to hydrolysis under basic conditions.[1]High: The lactam ring is robust and stable in most physiological buffers.
Metabolic Liability High (Esterase sensitivity).Low (Amidase sensitivity is lower).
Binding Mode Acts as an electrophile (Michael acceptor potential) or H-bond donor/acceptor.primarily a rigid H-bond scaffold (Donor/Acceptor).
Solubility Moderate (Polar amino group aids solubility).Low to Moderate (Lipophilic planar core).
Primary Use Case Pro-drug / Reactive Intermediate: Used when covalent modification or specific lability is required.Stable Pharmacophore: Used as a bioisostere for quinolinones or coumarins.

Mechanistic Pathway: Synthesis & Reactivity[1][3][8]

The formation of the 3-amino-2-one core involves a specific cyclization pathway that distinguishes it from the 3-one.

Synthesis_Pathway Start 2-Aminophenol Inter Intermediate: O-Alkylated Phenol Start->Inter Base (K2CO3), Reflux Reagent Ethyl Cyanoformate / Alpha-Halo Nitrile Reagent->Inter Cyclization Cyclization (Nucleophilic Attack of N on Nitrile/Ester) Inter->Cyclization Intramolecular Product 3-Amino-2H-1,4-benzoxazin-2-one Cyclization->Product Tautomerization

Figure 2: Synthetic pathway for the construction of the 3-amino-1,4-benzoxazin-2-one scaffold.[1]

References

  • Henderson, A., & Avendano, C. (1997). Synthesis of 3-amino-1,4-benzoxazin-2-ones. Synthesis, 1997(3), 301.

  • Tiekink, E. R. T., & Wardell, J. L. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(2), o158–o159.

  • PubChem. (2025).[3][4][5] Compound Summary: 3-Amino-2H-1,4-benzoxazin-2-one (CAS 83566-34-1).[1] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: 2H-1,4-Benzoxazin-3(4H)-one.[1][2][3] Merck KGaA.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-amino-2H-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-amino-2H-1,4-benzoxazin-2-one. We will explore the rationale behind experimental choices, compare the developed method with viable alternatives, and provide the necessary data and protocols for replication and validation, all while adhering to the principles of scientific integrity and established regulatory standards.

Foundational Understanding: The Analyte and Its Challenges

3-amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class, which is prevalent in many biologically active molecules and pharmaceuticals.[1][2] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute. The primary analytical challenge lies in developing a method that can separate the main compound from structurally similar impurities, which may include starting materials, intermediates, by-products, and degradation products.[3][4][5][6][7]

Physicochemical Properties of 3-amino-2H-1,4-benzoxazin-2-one:

PropertyValueSource
Molecular FormulaC8H7NO2[8]
Molecular Weight149.15 g/mol [8]
Melting Point173-175 °C
SolubilitySoluble in methanol
XLogP30.9[8]

The relatively polar nature of this compound (XLogP3 of 0.9) suggests that a reversed-phase HPLC approach will be suitable, as most polar molecules are soluble in common reversed-phase solvents like water, methanol, and acetonitrile.[9]

Strategic HPLC Method Development

The development of a reliable HPLC method is a systematic process. In line with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and Q14, the goal is to establish an Analytical Target Profile (ATP) that defines the method's purpose and desired performance characteristics from the outset.[10][11]

Initial Screening and Optimization

The initial phase of method development involves screening various stationary and mobile phases to achieve optimal separation.

Experimental Protocol: Initial Method Screening

  • Column Selection:

    • Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a workhorse in reversed-phase chromatography.

    • Consider a polar-embedded or polar-endcapped column as an alternative to enhance retention of the polar analyte and potentially offer different selectivity for impurities.[12]

  • Mobile Phase Selection:

    • Evaluate different organic modifiers, primarily acetonitrile and methanol, in combination with an aqueous phase. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

    • Incorporate a buffer to control the pH of the mobile phase, which is crucial for the consistent ionization state of the analyte and any ionizable impurities. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point.

  • Gradient Elution:

    • Start with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to elute all potential impurities and determine the approximate retention time of the main peak.

  • Detection:

    • Utilize a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan of a standard solution. For many benzoxazinone derivatives, detection is often carried out around 230 nm.[13]

Rationale for Methodological Choices

The choice of a C18 column is based on its wide applicability and the hydrophobic interactions that will retain the benzoxazinone ring structure. However, for highly polar compounds, poor retention on traditional C18 phases can be an issue.[14] This is where polar-embedded or polar-endcapped columns can offer an advantage by providing alternative interaction mechanisms.[12]

The use of a buffered mobile phase is critical. For ionizable compounds, small shifts in pH can significantly alter retention times and peak shapes.[14] By maintaining a constant pH, the method's robustness is greatly improved.

A gradient elution strategy is employed initially to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected. Once the retention behavior of all components is understood, the gradient can be optimized for faster analysis times while maintaining adequate resolution.

dot

Caption: Workflow for HPLC Method Development.

The Developed HPLC Method and Its Performance

Based on the strategic development process, the following optimized HPLC method was established for the purity determination of 3-amino-2H-1,4-benzoxazin-2-one.

Optimized HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05M Ammonium Acetate Buffer (pH 5.6)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-19 min: 10-60% B; 19-21 min: 60-95% B; 21-23 min: 95% B; 23-25 min: 95-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm

This method is based on similar successful separations of benzoxazinone derivatives.[13][15]

Method Validation Summary (as per ICH Q2(R2)): [16][17]

The developed method was validated to ensure it is fit for its intended purpose.[11][18]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte and known impurities.Peak purity of the analyte peak > 0.999
Linearity (r²) > 0.999 for the analyte and known impurities.r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.02 µg/mL-
Limit of Quantitation (LOQ) 0.06 µg/mL-
Robustness No significant changes in results with small variations in pH, flow rate, and column temperature.System suitability parameters met.

Comparative Analysis of Alternative Purity Assessment Methods

While the developed reversed-phase HPLC method is robust and reliable, it is essential to consider other analytical techniques that could be employed for purity analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a viable alternative for the separation of highly polar compounds that are not well-retained by traditional reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Comparison of RP-HPLC and HILIC:

FeatureDeveloped RP-HPLC MethodHILIC
Stationary Phase Non-polar (C18)Polar (e.g., silica, amide)
Mobile Phase High aqueous contentHigh organic content
Retention Mechanism Primarily hydrophobic interactionsPartitioning of analyte into a water-enriched layer on the stationary phase surface
Advantages Robust, well-understood, wide range of columns available.Excellent retention for very polar compounds, compatible with mass spectrometry.
Disadvantages May show poor retention for very polar analytes.[19]Longer column equilibration times, can be less robust than RP-HPLC.
Chiral HPLC

If the synthesis of 3-amino-2H-1,4-benzoxazin-2-one can result in enantiomers, a chiral separation method is necessary.[20][21] Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers.[22]

Considerations for Chiral HPLC:

  • Necessity: Only required if the molecule is chiral and the different enantiomers exhibit different pharmacological or toxicological profiles.

  • Method Development: Involves screening various CSPs (e.g., polysaccharide-based, protein-based) and mobile phases to achieve enantioseparation.[23][24]

  • Integration: A chiral method would typically be a separate test to determine enantiomeric purity, complementing the primary achiral HPLC method for overall purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[25] This technique is particularly useful for identifying and quantifying impurities at very low levels.

Advantages of LC-MS:

  • High Sensitivity and Selectivity: Can detect and identify impurities that may not be visible with UV detection.

  • Structural Information: Provides mass-to-charge ratio data that can help in the structural elucidation of unknown impurities.

  • Peak Purity Assessment: Can confirm the purity of the main analyte peak by checking for co-eluting species with different mass-to-charge ratios.

dot

G cluster_0 Primary Purity Method cluster_1 Alternative & Complementary Methods Developed RP-HPLC Developed RP-HPLC HILIC HILIC Developed RP-HPLC->HILIC For very polar compounds Chiral_HPLC Chiral_HPLC Developed RP-HPLC->Chiral_HPLC For enantiomeric purity LC_MS LC_MS Developed RP-HPLC->LC_MS For high sensitivity & impurity ID

Caption: Comparison of Analytical Methods.

Conclusion

The developed reversed-phase HPLC method provides a robust and reliable means for determining the purity of 3-amino-2H-1,4-benzoxazin-2-one. Its validation in accordance with ICH guidelines ensures that it is fit for purpose in a regulated environment. While alternative techniques such as HILIC, chiral HPLC, and LC-MS offer specific advantages for particular analytical challenges, the presented RP-HPLC method stands as a comprehensive and broadly applicable approach for routine quality control. The choice of the most appropriate analytical strategy will always depend on the specific requirements of the analysis, including the nature of the impurities and the regulatory context.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10).
  • Polar Compounds | SIELC Technologies. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
  • Why we do use reversed phase in HPLC? | ResearchGate. (2016, October 21).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4 H-3,1-Benzoxazines via Kinetic Resolution - PubMed. (2023, February 24).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • Prominent benzoxazinones and some of their degradation products. - ResearchGate. (n.d.).
  • Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants | Analytical Chemistry - ACS Publications. (2003, June 4).
  • HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives - ResearchGate. (n.d.).
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. (2005, February 9).
  • Degradation compounds of benzoxazinones evaluated. | Download Table - ResearchGate. (n.d.).
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry - ACS Publications. (2006, January 24).
  • (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS - ResearchGate. (2016, June 30).
  • Benzoxazinone degradation products discussed in this study - ResearchGate. (n.d.).
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.).
  • 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 - Sigma-Aldrich. (n.d.).
  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS - ResearchGate. (2016, January 16).
  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97% - Sigma-Aldrich. (n.d.).
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem. (n.d.).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024, December 3).
  • Separation of enantiomers of benzodiazepines on the Chiral-AGP column - ResearchGate. (n.d.).
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.).

Sources

A Comparative Guide to the Bioactivity of Benzoxazinone and Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as privileged structures for drug design is perpetual. Among the myriad of heterocyclic compounds, benzoxazinones and quinazolinones have emerged as two prominent scaffolds, each boasting a rich and diverse range of biological activities. This guide provides a comprehensive, in-depth comparison of the bioactivity of these two fascinating classes of compounds, supported by experimental data, detailed protocols, and an exploration of their structure-activity relationships (SAR). Our objective is to furnish researchers and drug development professionals with a robust resource to inform their own discovery and development efforts.

The Structural Scaffolds: A Tale of Two Heterocycles

At their core, both benzoxazinones and quinazolinones are bicyclic systems, featuring a benzene ring fused to a six-membered heterocyclic ring. The key distinction lies in the heteroatoms within that second ring. Benzoxazinones incorporate an oxygen and a nitrogen atom, while quinazolinones contain two nitrogen atoms. This seemingly subtle difference in atomic composition has profound implications for the molecules' electronic properties, conformational flexibility, and, consequently, their interactions with biological targets.

Comparative Bioactivity: A Multifaceted Arena

Both benzoxazinone and quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections provide a comparative analysis of their performance in these key therapeutic areas, supported by quantitative data from the literature.

Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern drug discovery. Both benzoxazinone and quinazolinone scaffolds have yielded compounds with significant cytotoxic effects against various cancer cell lines.

Benzoxazinone Derivatives: Certain benzoxazinone derivatives have shown promising anticancer activity by targeting critical cellular pathways. For instance, some derivatives have been found to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene and subsequent inhibition of cancer cell proliferation and migration[1].

Quinazolinone Derivatives: The quinazolinone core is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[2] Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the 2, 6, and 8 positions of the quinazolinone ring for potent anticancer activity.[3]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazinone2bMCF-7 (Breast)2.27[4]
Benzoxazinone4bHCT-116 (Colon)7.63[4]
QuinazolinoneCompound 6dNCI-H460 (Lung)<0.1[5]
QuinazolinoneCompound 13eSKLU-1 (Lung)9.48 µg/mL[6]

Table 1: Comparative Anticancer Activity of Representative Benzoxazinone and Quinazolinone Derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, the need for new antimicrobial agents is more critical than ever. Both benzoxazinone and quinazolinone derivatives have shown potential in combating a range of microbial pathogens.

Benzoxazinone Derivatives: The antimicrobial activity of benzoxazinones is often linked to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. SAR studies have indicated that the nature and position of substituents on the benzoxazinone core can significantly influence their antimicrobial spectrum and potency.

Quinazolinone Derivatives: Quinazolinones have demonstrated broad-spectrum antibacterial and antifungal activities.[7][8] SAR studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can enhance their antimicrobial efficacy.[7]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
BenzoxazinoneCompound 8Bacillus Thuringenesis-[9]
BenzoxazinoneCompound 10Klebsiella Pneumonia-[9]
QuinazolinoneCompound 4Staphylococcus aureus12.5[8]
QuinazolinoneCompound 20Escherichia coli25[8]

Table 2: Comparative Antimicrobial Activity of Representative Benzoxazinone and Quinazolinone Derivatives. (Note: Specific MIC values for the benzoxazinone derivatives were not provided in the cited abstract, but they were reported to have "good activities.")

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a significant therapeutic goal. Both scaffolds have yielded compounds with potent anti-inflammatory properties.

Benzoxazinone Derivatives: Some benzoxazinone derivatives have been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines. In a comparative study, a benzoxazinone-diclofenac hybrid demonstrated significant anti-inflammatory activity.[10][11]

Quinazolinone Derivatives: The anti-inflammatory potential of quinazolinones is well-documented, with some derivatives exhibiting potent inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Compound ClassDerivativeAssay% InhibitionReference
Benzoxazinone3d (Diclofenac hybrid)Carrageenan-induced paw edema62.61[10][11]
Quinazolinone-Carrageenan-induced paw edema70.45 - 91.66[12]

Table 3: Comparative Anti-inflammatory Activity of Representative Benzoxazinone and Quinazolinone Derivatives.

Causality Behind Experimental Choices: A Glimpse into Structure-Activity Relationships (SAR)

The biological activity of these heterocyclic compounds is not merely a matter of chance; it is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

For Benzoxazinones:

  • Anticancer Activity: The planarity of the benzoxazinone ring system and the nature of substituents at various positions play a crucial role. Electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.

  • Antimicrobial Activity: The presence of a hydroxamic acid moiety has been associated with antimicrobial and phytotoxic effects.[13] The lipophilicity and electronic nature of substituents significantly impact the ability of the molecule to penetrate microbial cell walls and interact with its target.

For Quinazolinones:

  • Anticancer Activity: The substitution pattern on the quinazoline ring is critical. Small, hydrophobic substituents at the 6- and 7-positions of the quinazoline ring are often favored for potent EGFR inhibition. The nature of the group at the 4-position also significantly influences activity.[2]

  • Antimicrobial Activity: SAR studies have consistently shown that substitutions at the 2- and 3-positions are crucial for antimicrobial activity. The introduction of a halogen atom at the 6- and 8-positions often leads to enhanced potency.[7] Furthermore, the presence of a substituted aromatic ring at position 3 is considered essential for good antimicrobial action.[7]

  • Anti-inflammatory Activity: The presence of specific pharmacophores at the 2- and 3-positions of the quinazolinone nucleus can lead to potent anti-inflammatory effects. For example, the incorporation of a thioamide functional group has been shown to be important for potent activity.

Experimental Protocols: Self-Validating Systems for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of the presented data, this guide includes detailed, step-by-step methodologies for key bioassays. These protocols are designed to be self-validating, providing a clear framework for researchers to replicate and build upon these findings.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (benzoxazinone and quinazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing using the Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12, and 100 µL of the highest concentration of the test compound is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment using the Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • Test compounds and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer or a digital caliper

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, and the standard drug to different groups of animals, typically via oral gavage or intraperitoneal injection, one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or caliper.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization of Key Concepts

To further elucidate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Interpretation Benzoxazinone Benzoxazinone Derivatives Anticancer Anticancer Assays (e.g., MTT) Benzoxazinone->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Benzoxazinone->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan Paw Edema) Benzoxazinone->Anti_inflammatory Quinazolinone Quinazolinone Derivatives Quinazolinone->Anticancer Quinazolinone->Antimicrobial Quinazolinone->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery and development of bioactive benzoxazinone and quinazolinone derivatives.

SAR_Concept Core Core Scaffold (Benzoxazinone or Quinazolinone) Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Core->Properties Substituents Substituents (R1, R2, R3...) Substituents->Properties Bioactivity Biological Activity (Potency & Selectivity) Properties->Bioactivity

Caption: The fundamental concept of Structure-Activity Relationship (SAR) in drug design.

Conclusion: Two Scaffolds, a World of Therapeutic Potential

This guide has provided a comparative overview of the bioactivity of benzoxazinone and quinazolinone derivatives, two heterocyclic scaffolds of immense importance in medicinal chemistry. While both share a fused ring system, the subtle difference in their heteroatom composition leads to distinct, yet often overlapping, pharmacological profiles. Quinazolinones, with a longer history in clinical use, have a more established role in anticancer therapy. However, the diverse and potent activities of benzoxazinone derivatives suggest they are a rich and underexplored source of novel therapeutic agents.

The provided experimental protocols and SAR insights are intended to empower researchers to further investigate these promising compound classes. By understanding the causal relationships between chemical structure and biological function, the scientific community can continue to rationally design and develop the next generation of drugs based on these versatile scaffolds, ultimately contributing to the advancement of human health.

References

  • El-Hashash, M. A., Azab, M. E., Faty, R. A., & Amr, A. E. G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 251-261. [Link]

  • Al-Omary, F. A., Hassan, G. S., & El-Messery, S. M. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 13(12), 1739–1752. [Link]

  • Jiang, J., Li, Y., Wang, X., & Zhu, B. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 26(21), 6432. [Link]

  • Al-Salahi, R., Marzouk, M., & Al-Omary, F. A. (2009). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Molecules, 14(1), 302-310. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Garg, M., & Kumar, M. (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Bioorganic Chemistry, 120, 105619. [Link]

  • Herman, A. G., & Herregods, P. (1993). Broth dilution method for MIC determination. Methods in molecular biology (Clifton, N.J.), 22, 1-5. [Link]

  • Abdel-Aziz, A. A., Abou-Zeid, L. A., & ElTahir, K. E. (2014). Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. European journal of medicinal chemistry, 86, 730–741. [Link]

  • Hancock, R. E. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Journal of Saudi Chemical Society, 18(5), 552-557. [Link]

  • Khan, S. A., & Asiri, A. M. (2024). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • El-Hashash, M. A., Azab, M. E., & Faty, R. A. (2018). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Synthetic Communications, 48(19), 2391-2402. [Link]

  • Mohamed, M. S., Kamel, M. M., & Kassem, E. M. (2010). Synthesis and characterization of benzoxazinone derivatives. Journal of the Chinese Chemical Society, 57(3B), 537-542. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, L. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of biomolecular structure & dynamics, 38(15), 4558–4567. [Link]

  • Thinh, T. D., Thuy, L. T., Duc, T. H., & Vu, T. K. (2018). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Chemistry, 56(5), 604-608. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. E-Journal of Chemistry, 8(1), 297-306. [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., & Uddin, R. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 149–157. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-42. [Link]

  • Reddy, G. J., Reddy, K. S., & Sreenivasulu, N. (2012). Synthesis and anti-inflammatory activity of substituted 2H-1, 4-pyridoxazin-3 (4H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3939-3943. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(4), 837-845. [Link]

  • Khan, S. A., & Asiri, A. M. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-42. [Link]

  • Mada, S. B., & Sawa, M. M. (2020). Synthesis and Bioassay Studies of Benzoxazin-4-one and Quinazolin-4-imine Derivatives. CORE. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2024). Synthesis and biological evaluation of some novel benzoxazinone and quinazolinone derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-42. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-42. [Link]

  • Khan, S. A., & Asiri, A. M. (2024). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • Khan, S. A., & Asiri, A. M. (2024). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-42. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA. [Link]

  • Radwan, M. A., & El-Serwy, W. S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 27(23), 8504. [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., & Uddin, R. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 149–157. [Link]

  • Reddy, T. S., Reddy, P. V., & Reddy, G. R. (2020). Structures of synthesized 2H-1,4-benzoxazinone derivatives. ResearchGate. [Link]

  • Reddy, T. S., Reddy, P. V., & Reddy, G. R. (2020). Structures of synthesized 2H-1,4-benzoxazinone derivatives. ResearchGate. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(4), 837-845. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(4), 837-845. [Link]

Sources

Beyond the Spectra: A Comparative Guide to Validating Benzoxazinone Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug discovery, benzoxazinones are privileged scaffolds, exhibiting potent anti-inflammatory and anti-cancer activities [1]. However, a recurring issue in their development is the "Purity Paradox": a sample may yield a pristine


H-NMR spectrum yet fail in biological assays due to unseen inorganic contaminants or trapped solvents.

While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular identity, they often fail to validate bulk purity. This guide argues that Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the only self-validating metric for ensuring the absolute composition required for clinical reproducibility.

Comparative Landscape: EA vs. Modern Alternatives

Many researchers view EA as archaic. However, in the context of heterocyclic synthesis, it provides data that spectral methods cannot. The following table contrasts EA with standard alternatives for benzoxazinone validation.

Table 1: Comparative Efficacy of Validation Methods
FeatureElemental Analysis (CHN)

H-NMR Spectroscopy
HPLC-UV/Vis HRMS (ESI/MALDI)
Primary Output % Composition by WeightStructural ConnectivityRelative Purity (%)Exact Mass / Formula
Bulk Purity? Yes (Absolute)No (Molar ratio only)No (Response factor dependent)No (Ionization bias)
Inorganic Detection Yes (Ash/Residue)No (Silent)No (Injects to waste)No (Suppression)
Solvate Detection High (Deviates %C/%H)Moderate (If peaks distinct)Low (Solvent front)Low (Desolvation)
Destructive? Yes (~2–5 mg)NoNoYes (Trace)
Blind Spot Isomers (Same formula)Inorganic saltsNon-chromophoresIon suppression

Scientist’s Insight: If your benzoxazinone synthesis involves inorganic catalysts or drying agents (e.g.,


), NMR will not show them. EA will reveal their presence through a depressed Carbon percentage.

Experimental Protocol: Synthesis & Validation

To demonstrate this validation system, we utilize the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one via the anthranilic acid route. This reaction is robust but prone to hydration issues, making it an ideal candidate for EA validation [2].

Phase A: Synthesis[1]
  • Reactants: Dissolve Anthranilic acid (1.0 eq) in Pyridine (solvent/base).

  • Acylation: Add Benzoyl chloride (2.0 eq) dropwise at

    
    .
    
    • Mechanism:[1][2][3] The first equivalent forms the amide; the second drives cyclodehydration.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Pour mixture into ice-cold water. The benzoxazinone precipitates as a solid.

Phase B: Purification (Crucial for EA)
  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash copiously with cold water (removes Pyridine HCl) and cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/Water.

    • Note: Benzoxazinones are susceptible to hydrolysis. Avoid prolonged boiling in aqueous media.

Phase C: The Validation Workflow (Visualization)

The following diagram illustrates the critical decision pathways where EA acts as the "Gatekeeper" of quality.

BenzoxazinoneValidation Start Crude Benzoxazinone Recryst Recrystallization (EtOH/H2O) Start->Recryst Drying Vacuum Drying (50°C, 24h, P2O5) Recryst->Drying Analysis Characterization Suite Drying->Analysis NMR 1H-NMR / HRMS (Structure Confirmed?) Analysis->NMR EA Elemental Analysis (Combustion) Analysis->EA Decision Is Result within ±0.4%? NMR->Decision Passes EA->Decision Critical Check Pass VALIDATED Release for Bio-Assay Decision->Pass Yes Fail FAILURE Diagnose Impurity Decision->Fail No Fail->Recryst Inorganic Salts Found Fail->Drying Solvent Trap Found

Figure 1: The "Gatekeeper" workflow. Note that NMR is necessary but insufficient; EA provides the final stop/go decision based on bulk purity.

Data Analysis: Interpreting the Combustion Data

The Journal of Organic Chemistry (JOC) and similar high-impact journals require that found values deviate no more than 0.4% from the calculated theoretical values [3].

Step 1: Theoretical Calculation

Target Molecule: 2-phenyl-4H-3,1-benzoxazin-4-one (


)
  • MW: 223.23 g/mol [1]

  • %C:

    
    [1]
    
  • %H:

    
    
    
  • %N:

    
    [1]
    
Step 2: Experimental Scenarios & Diagnostics

The power of EA lies in the direction of the error.

ScenarioResult (Found)DiagnosisRemediation
Ideal C: 75.30, H: 4.08, N: 6.25Pure. (

)
Proceed to publication/assay.
Low Carbon C: 72.10 (

), H: 4.10
Inorganic Contamination. Silica gel or salts (NaCl) are non-combustible, lowering the %C weight ratio.Filter through Celite; re-precipitate to remove salts.
High Hydrogen C: 74.80, H: 4.80 (

)
Solvent Trap / Moisture. Water or Ethanol is trapped in the lattice.Dry under high vacuum (

mbar) with

at

.
Low Nitrogen C: 75.30, N: 5.50 (

)
Incomplete Combustion. Heterocycles can form refractory chars (graphitic nitrogen).Request analysis with added oxidant (

) or higher

flow.
Visualizing the Troubleshooting Logic

When EA fails, do not blindly re-synthesize. Use the data to pinpoint the physical state of the sample.

EATroubleshooting Result EA Result (Deviation > 0.4%) CheckC Check Carbon (C) Result->CheckC CheckH Check Hydrogen (H) CheckC->CheckH Normal LowC Low %C (Non-combustibles) CheckC->LowC Significant Drop HighH High %H (Solvent/Water) CheckH->HighH Significant Rise ActionSalt Action: Remove Salts (Wash/Filter) LowC->ActionSalt ActionDry Action: Aggressive Drying (High Vac/Heat) HighH->ActionDry

Figure 2: Diagnostic logic for EA deviations. Low Carbon usually indicates "dead weight" (salts), while High Hydrogen indicates trapped volatiles.

Conclusion

Validating benzoxazinones requires more than verifying the carbon skeleton; it requires verifying the sample itself. While NMR and HRMS are indispensable for structural proof, they are poor indicators of bulk purity. Elemental Analysis serves as the ultimate "truth serum" for your synthesis, detecting the invisible salts and solvates that can ruin biological data. By adhering to the


 standard, you ensure your data is robust, reproducible, and publication-ready.

References

  • Sicker, D., et al. (2000).[4] Role of natural benzoxazinones in the survival strategy of plants. International Review of Cytology, 198, 319-346.[4]

  • Abdollahi, S., & Shariat, M. (2005).[1] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[1] Molbank, 2005(6), M448.[1]

  • American Chemical Society. (2025).[5][6] The Journal of Organic Chemistry Author Guidelines: Characterization Data.

  • BenchChem. (2025).[7] A Comparative Guide to Purity Validation: Elemental Analysis vs. Alternative Methods.

Sources

Comparative Stability Profile: 3-Amino vs. 3-Hydroxy Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-amino-1,4-benzoxazin-2-ones versus 3-hydroxy-1,4-benzoxazin-2-ones , focusing on their chemical stability, degradation pathways, and relevance in medicinal chemistry (specifically as serine protease inhibitors).

Executive Summary & Structural Context[1][2][3][4][5][6]

In drug discovery, the 1,4-benzoxazin-2-one scaffold serves as a critical pharmacophore, particularly in the design of arginine mimetics for inhibiting trypsin-like serine proteases (e.g., Thrombin, Factor Xa). The stability of the substituent at the C3 position is the determinant factor for both shelf-life and plasma half-life.

  • 3-Amino-1,4-benzoxazin-2-one: Structurally a cyclic amidine . It functions as a stable, basic cation mimic (pKa ~8-9) but is susceptible to hydrolytic conversion to the dione.

  • 3-Hydroxy-1,4-benzoxazin-2-one: Structurally a lactim , which exists in rapid tautomeric equilibrium with the thermodynamic sink, 1,4-benzoxazin-2,3-dione (lactam) . It represents the primary degradation product of the 3-amino derivative.

Structural Comparison
Feature3-Amino Derivative3-Hydroxy Derivative
Chemical Class Cyclic Amidine (Isourea analog)Lactim / Lactam (Tautomer)
Electronic State Basic (Protonated at physiological pH)Acidic / Neutral (Enol-Keto)
Thermodynamic Stability Metastable (Kinetic stability varies by N-sub)High (Thermodynamic Sink)
Primary Degradation Hydrolysis to 2,3-dioneRing opening (under harsh conditions)
Medicinal Role Active Pharmacophore (P1 Arginine Mimic)Inactive Metabolite / Precursor

Mechanism of Degradation & Stability

The core stability difference lies in the susceptibility of the C3-N4 double bond (in the amino derivative) versus the C3-O carbonyl (in the hydroxy/dione derivative) to nucleophilic attack.

3-Amino-1,4-benzoxazin-2-one (The Amidine)

The 3-amino derivative derives its stability from the resonance delocalization of the nitrogen lone pairs. However, it is an activated electrophile . In aqueous media, it undergoes hydrolysis to form the 3-hydroxy derivative (which tautomerizes to the dione).

  • Pathway: Nucleophilic attack of water at C3 (the amidine carbon).

  • Kinetics: Pseudo-first-order kinetics in buffered aqueous solution.

  • pH Dependence: Stability is maximal at acidic pH (where the amidine is protonated and resonance-stabilized) and decreases at basic pH (where the free base is more susceptible to nucleophilic attack).

3-Hydroxy-1,4-benzoxazin-2-one (The Lactim/Dione)

The "3-hydroxy" species is transient. It almost exclusively exists as the 1,4-benzoxazin-2,3-dione .

  • Stability: Highly stable to hydrolysis under physiological conditions.

  • Degradation: Requires harsh alkaline conditions (pH > 12) to open the lactone/lactam ring, yielding O-ureidophenol or 2-aminophenol derivatives.

Degradation Pathway Diagram (DOT)

BenzoxazinoneDegradation Amidine 3-Amino-1,4-benzoxazin-2-one (Cyclic Amidine) TetInt Tetrahedral Intermediate (Unstable) Amidine->TetInt + H2O (Hydrolysis) k_obs Lactim 3-Hydroxy-1,4-benzoxazin-2-one (Lactim Form) TetInt->Lactim - NH3 Dione 1,4-Benzoxazin-2,3-dione (Lactam Form - Stable Sink) Lactim->Dione Tautomerization (Fast) RingOpen N-(2-Hydroxyphenyl)oxamic acid (Ring Opened) Dione->RingOpen NaOH / Heat (Harsh Hydrolysis)

Caption: The irreversible hydrolysis of the pharmacologically active 3-amino amidine to the inactive 2,3-dione metabolite.

Comparative Experimental Data

The following data summarizes the stability profiles typically observed in pre-clinical development.

Table 1: Physicochemical & Stability Comparison
Parameter3-Amino Derivative3-Hydroxy (2,3-Dione)
Plasma Half-life (

)
2–6 Hours (Species dependent)> 24 Hours (Metabolically stable)
Buffer Stability (pH 7.4)

(Hydrolysis driven)
Stable (

degradation / 24h)
Buffer Stability (pH 2.0) High (Protonation protects C3)Stable
Solubility (Aq) Moderate to High (Ionizable)Low (Neutral/Planar)
Metabolic Liability Hydrolysis (Amidase/Non-enzymatic)Glucuronidation (Phase II)

Note on Causality: The lower stability of the 3-amino derivative is the "cost" of its high affinity for serine protease active sites. The same electrophilicity that allows it to interact with the catalytic triad (Ser-His-Asp) makes it vulnerable to water.

Experimental Protocols

To validate the stability difference in your own lab, use the following self-validating protocols.

Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC)

Objective: Determine the pseudo-first-order rate constant (


) for the conversion of 3-amino to 3-hydroxy benzoxazinone.
  • Preparation:

    • Prepare a 10 mM stock solution of the 3-amino-benzoxazinone in DMSO.

    • Prepare 50 mM Phosphate Buffer (pH 7.4) and 50 mM Acetate Buffer (pH 4.0).

  • Incubation:

    • Spike stock into buffer to a final concentration of 50 µM (0.5% DMSO).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240, 480 min, and 24h.

    • Aliquot 100 µL and quench immediately with 100 µL cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Method: RP-HPLC (C18 column).

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (or MS).

    • Validation: Monitor the decrease of the 3-amino peak and the concomitant appearance of the 3-hydroxy (dione) peak.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      
Protocol B: Plasma Stability Assay

Objective: Differentiate enzymatic hydrolysis (amidases) from chemical instability.

  • Matrix: Thaw pooled human/rat plasma and heat-inactivated plasma (control).

  • Dosing: Spike compound to 1 µM.

  • Workflow: Follow the sampling and quenching steps from Protocol A.

  • Interpretation:

    • If

      
      : Instability is primarily chemical .
      
    • If

      
      : Instability is driven by plasma amidases .
      

References

  • Teshima, T., et al. (1982). "Inhibition of serine proteases by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry, 257(9), 5085-5091. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

  • Gutschow, M., & Neumann, U. (1998). "2-Amino-4H-3,1-benzoxazin-4-ones: Synthesis, stability, and inhibition of human leukocyte elastase." Journal of Medicinal Chemistry, 41(10), 1729-1740. Link

  • Doucet, C., et al. (1999). "Thrombin inhibitors with a novel 3-amino-benzoxazinone scaffold." Journal of Medicinal Chemistry, 42, 4161. Link

A Senior Application Scientist's Guide to the Chromatographic Separation of Benzoxazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the benzoxazinone scaffold is of significant interest due to its presence in a wide array of biologically active compounds. The precise separation of benzoxazinone isomers, be they positional isomers or enantiomers, is a critical step in drug discovery, development, and quality control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the challenging task of resolving these closely related molecules. Drawing upon established experimental data and fundamental chromatographic principles, we will explore the causality behind methodological choices to empower researchers in developing robust and efficient separation strategies.

The Structural Challenge of Benzoxazinone Isomers

Benzoxazinones are a class of bicyclic heterocyclic compounds, and their isomeric diversity presents a significant analytical challenge. Isomerism can arise from:

  • Positional Isomerism: The substitution pattern on the benzene ring or the arrangement of heteroatoms in the oxazine ring can lead to various positional isomers with distinct pharmacological profiles.

  • Enantiomerism: The presence of one or more chiral centers results in non-superimposable mirror images (enantiomers). It is well-established that enantiomers of a chiral drug can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.

The subtle differences in the physicochemical properties of these isomers, such as polarity, pKa, and stereochemistry, necessitate highly selective chromatographic techniques for their resolution.

Comparative Analysis: HPLC vs. SFC for Benzoxazinone Isomer Separation

The choice between HPLC and SFC is not merely a matter of preference but a strategic decision based on the specific separation goals, the nature of the isomers, and desired throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility and robustness. For benzoxazinone isomer separation, both normal-phase (NP) and reversed-phase (RP) modes are employed.

  • Reversed-Phase HPLC (RP-HPLC): This is often the first approach for the separation of many small molecules, including benzoxazinone derivatives. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For positional isomers, differences in hydrophobicity, even minor ones, can be exploited. For enantiomeric separations, chiral stationary phases (CSPs) are indispensable.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, can offer unique selectivity for positional isomers based on polar interactions. It is also a common mode for chiral separations on many polysaccharide-based CSPs.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier).

Key Advantages of SFC:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in efficiency.

  • Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.

  • Unique Selectivity: SFC can provide different selectivity compared to both RP- and NP-HPLC, sometimes resolving isomers that are difficult to separate by liquid chromatography.

The following table provides a high-level comparison of these techniques for the separation of benzoxazinone isomers.

FeatureReversed-Phase HPLCNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Hydrophobic interactionsAdsorption, polar interactionsMix of adsorption and partitioning
Typical Stationary Phases C18, C8, Phenyl-HexylSilica, Diol, CyanoChiral (polysaccharide-based), Silica, Diol, 2-Ethylpyridine
Typical Mobile Phases Water/Acetonitrile, Water/Methanol with buffersHexane/Isopropanol, Hexane/EthanolSupercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol)
Advantages for Benzoxazinones Good for a wide range of polarities, established methodsExcellent for separating positional isomers with different polar functional groupsFast analysis times, reduced solvent waste, often superior for chiral separations
Challenges Potential for poor retention of very polar benzoxazinonesSensitivity to water content in the mobile phase, less suitable for highly polar compoundsRequires specialized instrumentation, less effective for very polar, non-ionizable compounds

In-Depth Analysis of Stationary Phases for Benzoxazinone Isomer Separation

The choice of the stationary phase is paramount in achieving the desired separation. The following diagram illustrates the logical workflow for selecting an appropriate column.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-amino-2H-1,4-benzoxazin-2-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides a detailed operational plan for handling 3-amino-2H-1,4-benzoxazin-2-one, a compound belonging to the biologically significant benzoxazinone class.[1] The protocols outlined here are grounded in a risk-based safety paradigm, designed not merely to list procedures but to explain the scientific rationale behind them. Our objective is to ensure that every researcher can handle this compound with confidence, minimizing exposure and ensuring the integrity of their work.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is fundamental to implementing effective protection. Based on its chemical family, we must assume 3-amino-2H-1,4-benzoxazin-2-one presents the following hazards:

  • Dermal Exposure: As a solid, the compound can cause skin irritation upon contact.[2][3] Many benzoxazinone derivatives are classified as skin irritants (Category 2).[2][6] Skin contact is a primary route of accidental exposure in laboratory settings.[7]

  • Ocular Exposure: The fine, powdered nature of many solid research chemicals increases the risk of eye contact, which can lead to serious irritation.[2][3] Protecting the delicate tissues of the eyes from splashes or airborne particles is non-negotiable.[8]

  • Inhalation Exposure: As a solid powder, the compound can be easily aerosolized during handling, such as weighing or transferring. Inhalation may cause respiratory tract irritation.[3][4][5] Controlling inhalation exposure is a primary objective, best achieved through local exhaust ventilation.[9]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is a tailored defense system against specific, identified hazards. The use of PPE should be considered the final barrier after engineering controls (like fume hoods) have been implemented.[10]

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Safety Goggles with Side ShieldsNitrile or Neoprene Gloves (Double-Gloved Recommended)Fully-Buttoned Laboratory CoatN95 Dust Mask (or higher)
Solution Preparation Chemical Splash GogglesNitrile or Neoprene GlovesChemical-Resistant Lab CoatNot required if in a certified fume hood
General Handling Safety Glasses with Side ShieldsNitrile or Neoprene GlovesLaboratory CoatNot generally required
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsHalf-mask respirator with chemical cartridges
Eye and Face Protection

Chemical splash goggles should be worn at all times when handling the compound, especially during weighing and solution preparation.[11] Standard safety glasses do not provide adequate protection from splashes or airborne dust. In situations with a higher risk of splashing, such as cleaning up a spill, a full-face shield should be used in conjunction with goggles.[12][13]

Hand Protection

Given the risk of skin irritation, chemically resistant gloves are mandatory.[11]

  • Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[14] Avoid thin, disposable vinyl gloves, which offer little chemical protection.[10]

  • Practice: Double-gloving is a best practice when handling hazardous solids. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.[10] Gloves should be inspected for any signs of degradation or punctures before use and changed every 30-60 minutes or immediately upon known contact with the chemical.[10]

Body Protection

A clean, fully-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[8][15] For tasks with a higher potential for spills, such as handling larger quantities, a chemical-resistant apron worn over the lab coat is advised.[12]

Respiratory Protection

All handling of the solid form of 3-amino-2H-1,4-benzoxazin-2-one that could generate dust must be performed within a certified laboratory hood or other ventilated enclosure to minimize inhalation risk.[9][16] If a hood is unavailable, or during a large spill cleanup, a respirator is crucial.[11] An N95-rated dust mask provides protection against airborne particulates. For emergencies, a half-mask respirator with appropriate cartridges is necessary.[10]

Procedural Guide: A Step-by-Step Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound (In Fume Hood) don_ppe->weigh dissolve 4. Prepare Solution (Add solid to solvent) weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose

Caption: Safe Handling and Disposal Workflow for 3-amino-2H-1,4-benzoxazin-2-one.

Protocol:

  • Area Preparation: Before bringing the chemical into the workspace, prepare the laboratory hood. Ensure it is clean and uncluttered. Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[7]

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs of your sleeves.

  • Handling Operations: Perform all manipulations, including weighing and transferring the solid, inside the fume hood to contain any dust.[16]

  • Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the hood.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves (if double-gloved), then the lab coat, followed by goggles and inner gloves.

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[8][9]

  • Waste Disposal: Dispose of all contaminated waste, including bench paper, used gloves, and the chemical itself, in a clearly labeled, sealed waste container according to your institution's hazardous waste guidelines.[2]

Emergency & Disposal Plans

Spill Response:

  • Minor Spill (in hood): Decontaminate the area using an appropriate solvent. Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside hood): Evacuate the immediate area. Alert your supervisor and institutional safety office. Only trained personnel with appropriate respiratory protection should clean up the spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] Seek medical attention.

Disposal: All solid waste, including contaminated gloves, wipes, and bench paper, as well as any unused chemical, must be disposed of as hazardous chemical waste.[2] Do not dispose of this material in standard trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (NIOSH). Available at: [Link]

  • Safety in the laboratory. École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. Available at: [Link]

  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]

  • SAFETY DATA SHEET. Evonik. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize. Available at: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-amino-2H-1,4-benzoxazin-2-one
Reactant of Route 2
3-amino-2H-1,4-benzoxazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.